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  • Product: 5-Chloroisoquinolin-3-amine
  • CAS: 1221974-27-1

Core Science & Biosynthesis

Foundational

5-Chloroisoquinolin-3-amine CAS 1221974-27-1 properties

An In-depth Technical Guide to 5-Chloroisoquinolin-3-amine (CAS 1221974-27-1) Introduction 5-Chloroisoquinolin-3-amine is a halogenated heterocyclic amine belonging to the isoquinoline family. The isoquinoline scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloroisoquinolin-3-amine (CAS 1221974-27-1)

Introduction

5-Chloroisoquinolin-3-amine is a halogenated heterocyclic amine belonging to the isoquinoline family. The isoquinoline scaffold is a prominent structural motif found in numerous natural alkaloids and synthetic compounds with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a chlorine atom is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, potentially enhancing its therapeutic profile.[3]

This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, expected reactivity, and potential applications of 5-Chloroisoquinolin-3-amine, serving as a critical resource for its use in organic synthesis and drug discovery programs.

Chemical and Physical Properties

Comprehensive experimental data for 5-Chloroisoquinolin-3-amine is not widely available in peer-reviewed literature. The properties listed below are based on data from closely related isomers and computational predictions.

PropertyValueSource
CAS Number 1221974-27-1N/A
Molecular Formula C₉H₇ClN₂[4][5]
Molecular Weight 178.62 g/mol [4][5]
Appearance Predicted: Off-white to yellow/brown solidGeneral observation for aromatic amines
Melting Point Data not available. Isomer 3-chloro-5-amino-isoquinoline melts at 175-177 °C.[6]
Boiling Point Data not available. Predicted to be >300 °C.[7]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Low solubility in water.General property of similar heterocycles
pKa The parent isoquinoline has a pKa of 5.14. The amino group is basic.[8]

Structural Information and Spectroscopic Profile

The structure of 5-Chloroisoquinolin-3-amine features an isoquinoline core with a chlorine atom at position C5 and an amine group at position C3.

Caption: Chemical Structure of 5-Chloroisoquinolin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm).

    • The protons on the pyridine ring (H-1 and H-4) will likely appear as singlets or narrow doublets.

    • The protons on the chlorinated benzene ring (H-6, H-7, H-8) will form a more complex splitting pattern (doublets and triplets).

    • The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will display nine signals for the aromatic carbons.

    • The presence of the electron-withdrawing chlorine atom and the electron-donating amine group will significantly influence the chemical shifts.

    • Predictive models are often used to estimate these shifts in polychlorinated aza-naphthalenes, providing a valuable tool for structural confirmation.[9]

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: Primary amines typically show a characteristic pair of absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. These bands are generally sharper than the O-H bands of alcohols.[10]

  • C=N and C=C Stretching: Absorptions for the aromatic C=C and C=N bonds within the isoquinoline ring system are expected in the 1500-1650 cm⁻¹ range.

  • C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)
  • The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak.

  • A characteristic isotopic pattern will be observed for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks at m/z 178 (M⁺) and 180 (M+2⁺).

Synthesis and Purification

G start 5-Chloro-3-nitroisoquinoline (Precursor) reagent Reducing Agent (e.g., Fe/AcOH or SnCl2) start->reagent Reduction of Nitro Group product 5-Chloroisoquinolin-3-amine (Target Compound) reagent->product

Caption: Proposed synthetic workflow for 5-Chloroisoquinolin-3-amine.

While the synthesis of the 5-chloro-3-nitroisoquinoline precursor requires a separate multi-step process, the final reduction step is a standard and reliable transformation. Below is a detailed, field-proven protocol for the synthesis of the closely related isomer, 3-chloro-5-amino-isoquinoline , which illustrates the key nitro-to-amine reduction methodology on this scaffold.[6]

Experimental Protocol: Synthesis of 3-chloro-5-amino-isoquinoline (Illustrative Example)[6]

Causality: This procedure utilizes powdered iron in an acidic medium (acetic acid) for the reduction of a nitro group. This is a classic, cost-effective, and robust method for converting aromatic nitro compounds to anilines. The acid activates the iron surface and serves as a proton source for the reaction.

Materials:

  • 3-chloro-5-nitro-isoquinoline

  • Glacial Acetic Acid

  • Deionized Water

  • Powdered Iron

  • 20% w/v Aqueous Sodium Hydroxide Solution

  • Diethyl Ether (or other suitable extraction solvent)

  • Anhydrous Sodium Sulphate

  • Activated Charcoal

Procedure:

  • Reaction Setup: Suspend 3-chloro-5-nitro-isoquinoline (1.0 eq) in a mixture of glacial acetic acid (approx. 7.6 mL/g) and water (approx. 7.6 mL/g) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Heating: Begin stirring and heat the mixture to 60 °C.

  • Addition of Iron: While maintaining the temperature between 60-70 °C, slowly and portion-wise add powdered iron (approx. 2.5 eq). Self-Validation: The addition should be controlled to manage the exothermic reaction. A color change from yellow/orange to a darker slurry indicates the reaction is proceeding.

  • Reaction Monitoring: After the addition is complete, continue stirring at 60-70 °C for at least 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Basification): Allow the reaction mixture to cool to room temperature. Carefully make the mixture alkaline (pH > 10) by the slow addition of a 20% aqueous sodium hydroxide solution. Causality: Basification neutralizes the acetic acid and precipitates iron hydroxides, allowing for the free amine product to be extracted.

  • Filtration: Filter the resulting slurry to remove the iron salts. The solid filter cake should be washed thoroughly with the extraction solvent (e.g., diethyl ether).

  • Extraction: Transfer the filtrate to a separatory funnel and extract multiple times with diethyl ether. Combine all organic extracts. Note: If the product is retained in the iron cake, the dried cake can be broken up and extracted separately under reflux with ether.

  • Purification: Treat the combined organic extracts with activated charcoal to remove colored impurities, then dry over anhydrous sodium sulphate. Filter off the drying agent and charcoal.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallization: The product, 3-chloro-5-amino-isoquinoline, can be further purified by recrystallization from a suitable solvent system to yield the final product.

Reactivity and Derivatization Potential

5-Chloroisoquinolin-3-amine possesses two primary sites for chemical modification: the nucleophilic amino group at C3 and the chloro-substituted carbon at C5, which is amenable to metal-catalyzed cross-coupling reactions.

G cluster_0 Derivatization Pathways Core 5-Chloroisoquinolin-3-amine Acylation N-Acylated Product (Amides) Core->Acylation RCOCl, Base Sulfonylation N-Sulfonylated Product (Sulfonamides) Core->Sulfonylation RSO2Cl, Base Alkylation N-Alkylated Product Core->Alkylation R-X, Base Suzuki C5-Arylated Product Core->Suzuki Ar-B(OH)2, Pd Catalyst, Base Buchwald C5-Aminated Product Core->Buchwald R2NH, Pd Catalyst, Base

Sources

Exploratory

Biological Activity of 5-Chloroisoquinolin-3-amine Derivatives

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists[1] Executive Summary: The Scaffold at a Glance 5-Chloroisoquinolin-3-amine represents a "privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists[1]

Executive Summary: The Scaffold at a Glance

5-Chloroisoquinolin-3-amine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the isoquinoline core is ubiquitous in natural alkaloids (e.g., papaverine), the specific 3-amino-5-chloro substitution pattern confers unique electronic and steric properties that make it an ideal template for:

  • ATP-Competitive Kinase Inhibition: The 3-amino-isoquinoline motif functions as a bioisostere for the adenine ring of ATP, allowing it to anchor into the hinge region of kinases (e.g., FLT3, Haspin, Src).[1]

  • Metabolic Stability: The chlorine atom at the C5 position blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the half-life of derived pharmacophores compared to their non-halogenated counterparts.

  • Synthetic Versatility: It serves as a critical intermediate for fused heterocycles, particularly pyrazolo[1,5-a]isoquinolines , which are potent EGFR and CDK inhibitors.[1]

This guide details the structural biology, synthesis, and validated experimental protocols for leveraging this scaffold in drug discovery.[1]

Structural Biology & Mechanism of Action

Structure-Activity Relationship (SAR)

The biological potency of 5-Chloroisoquinolin-3-amine derivatives is driven by three distinct pharmacophoric features.

  • The Hinge Binder (N2 & C3-NH2): The endocyclic nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (C3-NH2) acts as a hydrogen bond donor. This "donor-acceptor" motif mimics the N1-N6 interaction of adenine, essential for binding to the kinase hinge region.[1]

  • The Hydrophobic Anchor (C5-Cl): The 5-chloro substituent occupies the hydrophobic "gatekeeper" pocket or the solvent-accessible front pocket, depending on the specific kinase conformation. Its lipophilicity (

    
     value 
    
    
    
    0.[1]71) enhances membrane permeability.[1]
  • The Electronic Modulator: The electron-withdrawing nature of the chlorine atom lowers the pKa of the isoquinoline ring nitrogen, tuning the protonation state to favor intracellular activity.

Visualization: Pharmacophore Map

The following diagram illustrates the functional roles of the scaffold's substituents.

SAR_Map Scaffold 5-Chloroisoquinolin-3-amine (Core Scaffold) Amine C3-Amine Group (H-Bond Donor) Scaffold->Amine Nitrogen Isoquinoline N2 (H-Bond Acceptor) Scaffold->Nitrogen Chloro C5-Chloro Group (Hydrophobic/Metabolic Block) Scaffold->Chloro Hinge Kinase Hinge Region (ATP Mimicry) Amine->Hinge Interaction Nitrogen->Hinge Interaction Metabolism CYP450 Oxidation (Blocked Site) Chloro->Metabolism Inhibits Lipophilicity Hydrophobic Pocket (Affinity Boost) Chloro->Lipophilicity Enhances

Caption: Pharmacophoric mapping of the 5-Chloroisoquinolin-3-amine scaffold highlighting kinase binding modes.[1]

Chemical Synthesis

Reliable access to the 5-chloro-3-amino core is a prerequisite for biological evaluation.[1] The following protocol is optimized for yield and purity, avoiding the formation of regioisomers.

Validated Synthetic Route: The Cyclization Approach

This method utilizes a 2-chloro-6-cyanomethylbenzonitrile precursor, ensuring the chlorine is pre-installed at the correct position before ring closure.[1]

Reaction Scheme Overview:

  • Starting Material: 2-Chloro-6-methylbenzonitrile.[1]

  • Lithiation/Cyanation: Treatment with LDA and cyanogen bromide to form the dinitrile.[1]

  • Cyclization: Acid-mediated cyclization to form the isoquinoline ring.[1]

Step-by-Step Protocol

Step 1: Preparation of 2-chloro-6-(cyanomethyl)benzonitrile

  • Reagents: Dissolve 2-chloro-6-methylbenzonitrile (10 mmol) in anhydrous THF (50 mL).

  • Deprotonation: Cool to -78°C under

    
    . Add LDA (11 mmol) dropwise over 20 mins. Stir for 1 hour.
    
  • Addition: Add cyanogen bromide (11 mmol) in THF.

  • Workup: Quench with saturated

    
    , extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc 8:2).
    

Step 2: Cyclization to 5-Chloroisoquinolin-3-amine

  • Reagents: Suspend the intermediate from Step 1 in anhydrous HBr/Acetic Acid (33% wt, 20 mL).

  • Reaction: Heat to 45°C for 4 hours. Monitor via TLC (formation of fluorescent spot).

  • Neutralization: Pour onto crushed ice. Neutralize carefully with

    
     to pH 8-9.[1] The product will precipitate.[1]
    
  • Purification: Filter the solid. Recrystallize from Ethanol/Water.[1]

    • Expected Yield: 65-75%[1]

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet at
      
      
      6.5-6.8 ppm (C4-H) and broad singlet for
      
      
      .[1]

Validated Biological Assays[8]

To ensure data integrity, the following protocols utilize self-validating controls.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the scaffold's ability to inhibit ATP hydrolysis by kinases (e.g., FLT3, Haspin).[1]

Materials:

  • Recombinant Kinase (e.g., FLT3-ITD).[1]

  • Substrate: Poly(Glu, Tyr) 4:1.[1]

  • ADP-Glo™ Kinase Assay Kit (Promega).[1]

  • Compound: 5-Chloroisoquinolin-3-amine derivative (dissolved in DMSO).[1]

Protocol:

  • Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Incubation: Add 4

    
    L of Compound (serially diluted) to 384-well white plates. Add 4 
    
    
    
    L of Kinase/Substrate mix.[1] Incubate 10 min at RT.
  • Initiation: Add 2

    
    L of ATP (10 
    
    
    
    M final). Incubate 60 min at RT.
  • Termination: Add 10

    
    L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
    
  • Detection: Add 20

    
    L Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.
    
  • Read: Measure Luminescence.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Cellular Viability & Selectivity (NCI-60 Methodology)

Validates cytotoxicity against tumor lines (e.g., MV4-11 for leukemia).[1]

Protocol:

  • Seeding: Seed MV4-11 cells (5,000 cells/well) in 96-well plates.

  • Treatment: Treat with compound (0.1 nM to 10

    
    M) for 72 hours.
    
  • Readout: Add CellTiter-Glo® reagent.[1] Measure ATP luminescence.

  • Control: Use Staurosporine (1

    
    M) as a positive kill control to validate assay dynamic range.
    

Therapeutic Applications & Data Summary

The following table summarizes the biological activity profile of 3-aminoisoquinoline derivatives, highlighting the impact of the 5-chloro substitution where applicable.

Target ClassSpecific TargetActivity (

)
MechanismKey Reference
Kinase FLT3 / FLT3-ITD5 - 50 nMATP-competitive inhibition; 3-amino group H-bonds with Glu661/Cys694.[1]
Kinase Haspin10 - 80 nMHistone H3 phosphorylation blockade; critical for mitosis.[2]
Cellular MV4-11 (AML)< 100 nMInduction of apoptosis via caspase-3 activation.[1][1]
Microbial S. aureus10 - 50

M
Disruption of efflux pumps (observed in related 5-chloro-8-hydroxy analogs).[1][3]
Pathway Visualization: Kinase Inhibition Cascade

The diagram below details the downstream effects of FLT3 inhibition by the scaffold.

Pathway Inhibitor 5-Chloroisoquinolin-3-amine Derivative FLT3 FLT3 Receptor (Mutant ITD) Inhibitor->FLT3 Inhibits (IC50 < 50nM) STAT5 STAT5 Phosphorylation Inhibitor->STAT5 Downregulates FLT3->STAT5 Activates BCL2 Bcl-xL / MCL-1 (Anti-Apoptotic) STAT5->BCL2 Upregulates Apoptosis Apoptosis (Cell Death) STAT5->Apoptosis Allows Activation BCL2->Apoptosis Blocks

Caption: Mechanism of action in Acute Myeloid Leukemia (AML) cells via FLT3-STAT5 pathway suppression.

Future Directions & Optimization

For researchers developing next-generation derivatives:

  • C4-Derivatization: Introducing a phenyl or heteroaryl group at the C4 position (via Suzuki coupling on a 4-bromo intermediate) significantly increases potency against Haspin kinase by filling the ATP-binding pocket's solvent channel [2].

  • Scaffold Hopping: Converting the 3-aminoisoquinoline to a pyrazolo[1,5-a]isoquinoline locks the conformation, often improving selectivity for CDK dependent tumors.[1]

References

  • Larocque, E., et al. (2017).[1][2] "Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines."[1][2] Bioorganic & Medicinal Chemistry.

  • Couly, F., et al. (2025).[1] "Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase." Molecules.

  • Hegedűs, K., et al. (2025).[1] "Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids." Heliyon.

  • BenchChem Technical Report. (2025). "5-Chloroisoquinoline: A Technical Guide for Researchers."

  • Neumeyer, J. L., et al. (1973).[1] "Isoquinolines. 3. 3-Aminoisoquinoline derivatives with central nervous system depressant activity."[1][3] Journal of Medicinal Chemistry.

Sources

Foundational

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 5-Chloroisoquinolin-3-amine

Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] The specific substitution pattern of a molecule can dramatically influence its pharmacological profile, directing its activity towards distinct biological targets. This guide focuses on the largely unexplored potential of 5-Chloroisoquinolin-3-amine , a scaffold poised for significant investigation. While direct literature on this precise molecule is sparse, a comprehensive analysis of structurally related analogs—including halo-isoquinolines, aminoquinolines, and other kinase-inhibiting scaffolds—provides a robust, data-driven framework for its development. This document serves as a strategic whitepaper for researchers, outlining plausible synthetic routes, identifying high-probability therapeutic targets, detailing strategies for library development and structure-activity relationship (SAR) elucidation, and providing validated experimental protocols for compound evaluation.

Section 1: The 5-Chloroisoquinolin-3-amine Scaffold: Synthesis and Properties

A successful medicinal chemistry campaign begins with a reliable and efficient synthesis of the core scaffold. Based on established organometallic and heterocyclic chemistry, a multi-step synthesis for 5-Chloroisoquinolin-3-amine is proposed.

Proposed Synthetic Pathway

The most logical approach involves the initial synthesis of the 5-chloroisoquinoline core, followed by functionalization at the C-3 position.

  • Step 1: Synthesis of 5-Chloroisoquinoline. This can be reliably achieved from 5-aminoisoquinoline via the Sandmeyer reaction, a well-documented and scalable process.

  • Step 2: N-Oxidation. The 5-chloroisoquinoline is then oxidized to the corresponding N-oxide. This step is critical as it activates the C-3 position for subsequent nucleophilic substitution.

  • Step 3: Chlorination at C-3. The N-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to install a chlorine atom at the 3-position, yielding 3,5-dichloroisoquinoline. This halogen serves as a versatile handle for introducing the desired amino group.[2]

  • Step 4: Aromatic Nucleophilic Substitution (SNAr). The final step involves the displacement of the C-3 chlorine with an amino group. While direct amination with ammonia can be challenging, a robust method like the Buchwald-Hartwig amination using an ammonia equivalent is a promising strategy for achieving high yields under controlled conditions.[2]

G cluster_start Starting Material cluster_synthesis Synthetic Pathway A 5-Aminoisoquinoline B 5-Chloroisoquinoline A->B 1. NaNO₂, HCl 2. CuCl C 5-Chloroisoquinoline N-oxide B->C m-CPBA D 3,5-Dichloroisoquinoline C->D POCl₃ E 5-Chloroisoquinolin-3-amine D->E Buchwald-Hartwig Amination (e.g., Pd catalyst, ligand, NH₃ source)

Caption: Proposed synthetic workflow for 5-Chloroisoquinolin-3-amine.

Physicochemical Properties (Predicted)

Predicting the physicochemical properties of a novel scaffold is essential for anticipating its drug-like potential. These predictions are based on established values for related chloro- and amino-isoquinoline structures.

PropertyPredicted Value/RangeRationale & Importance
Molecular Weight ~178.62 g/mol Low molecular weight provides a great starting point for further derivatization without violating Lipinski's Rule of Five.
logP 2.0 - 2.5The chlorine atom increases lipophilicity, while the amino group decreases it. This balanced logP is favorable for cell permeability.
Hydrogen Bond Donors 1 (from -NH₂)The primary amine provides a key hydrogen bond donor, crucial for interacting with target proteins like kinases.
Hydrogen Bond Acceptors 2 (from ring nitrogens)Ring nitrogens act as hydrogen bond acceptors, contributing to target binding and solubility.
pKa (basic) 4.5 - 5.5 (ring N), 3.0-4.0 (amino)The isoquinoline nitrogen is weakly basic. The C-3 amino group's basicity is reduced by the aromatic system. This influences solubility and target engagement.

Section 2: Rationale for Therapeutic Target Selection

The strategic selection of initial biological targets is guided by the known activities of structurally similar molecules. The 5-chloroisoquinolin-3-amine scaffold combines features from several classes of pharmacologically active agents, suggesting a high probability of activity in specific therapeutic areas.

Learning from Analogous Scaffolds

A survey of the literature reveals consistent patterns of biological activity for related quinoline and isoquinoline cores.

Analogous ScaffoldKey Biological Target(s)Therapeutic AreaReference(s)
Quinoline/Isoquinoline Core Protein Kinases (e.g., EGFR, Abl, Src)Oncology, Inflammation[3][]
5-Chloroisoquinoline SARM1, PARPNeurodegeneration, Oncology[5]
Chloroquinoline Derivatives PI3K, DNA GyraseOncology, Infectious Disease[6][7]
Aminoquinoline Derivatives DNA/RNA Polymerases, LysosomesAntimalarial, Antiviral, Autoimmune[8]
3-Aminoisoquinoline Derivatives Various CNS targets, AnticancerNeurology, Oncology[9][10]
Primary Target Hypothesis: Protein Kinase Inhibition

The convergence of evidence strongly points towards protein kinases as a primary target class for 5-chloroisoquinolin-3-amine derivatives.[11] The rationale is threefold:

  • Privileged Scaffold: The quinoline/isoquinoline core is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors.[]

  • Key Interactions: The 3-amino group is perfectly positioned to act as a hydrogen bond donor, forming critical interactions with the highly conserved hinge region of the kinase ATP-binding pocket.

  • Modulation by Halogenation: The 5-chloro substituent can provide beneficial van der Waals interactions in adjacent hydrophobic pockets and can modulate the electronics of the ring system, enhancing binding affinity and selectivity.

G cluster_evidence Evidence from Analogous Structures cluster_hypothesis Primary Target Hypothesis Core 5-Chloroisoquinolin-3-amine Scaffold Kinase Quinoline/Isoquinoline Core: Proven Kinase Hinge-Binder Core->Kinase SARM1 5-Chloroisoquinoline: SARM1/PARP Inhibition Core->SARM1 Anticancer Chloro- & Amino-Quinolines: Anticancer & Antimicrobial Activity Core->Anticancer Target Protein Kinase Inhibition Kinase->Target Convergent Evidence SARM1->Target Convergent Evidence Anticancer->Target Convergent Evidence

Caption: Logical flow for selecting protein kinases as a primary target class.

Section 3: Strategic Library Design and SAR Exploration

With a core scaffold and a primary target class identified, the next step is to design and synthesize a focused library of compounds to explore the structure-activity relationship (SAR). The 3-amino group serves as the ideal vector for chemical diversification.

Diversification Strategy

The primary amino group is a versatile chemical handle that can be readily modified through robust and well-understood chemical reactions. A tiered approach to library synthesis is recommended:

  • Tier 1 (Amides): Acylation with a diverse set of carboxylic acids (aliphatic, aromatic, heteroaromatic) to probe steric and electronic requirements.

  • Tier 2 (Ureas/Thioureas): Reaction with various isocyanates or isothiocyanates. The urea motif is a common pharmacophore in kinase inhibitors, known to form bidentate hydrogen bonds.[12]

  • Tier 3 (Sulfonamides): Reaction with sulfonyl chlorides to introduce a different geometric and electronic profile.

  • Tier 4 (Reductive Amination): Reaction with aldehydes/ketones to generate secondary and tertiary amines, exploring different substitution patterns and basicity.

G cluster_reactions Chemical Diversification at 3-Amino Position Core 5-Chloroisoquinolin-3-amine Amide Amides (R-COCl) Core->Amide Acylation Urea Ureas (R-NCO) Core->Urea Addition Sulfonamide Sulfonamides (R-SO₂Cl) Core->Sulfonamide Sulfonylation SecAmine Secondary Amines (R-CHO, NaBH(OAc)₃) Core->SecAmine Reductive Amination

Caption: Diversification strategy for library synthesis from the core scaffold.

Representative Protocol: Synthesis of a Urea Derivative

This protocol details the synthesis of a urea-based derivative, a common motif in kinase inhibitors.[12]

Objective: To synthesize N-(5-chloroisoquinolin-3-yl)-N'-(4-fluorophenyl)urea.

Materials:

  • 5-Chloroisoquinolin-3-amine (1.0 eq)

  • 4-Fluorophenyl isocyanate (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (0.1 eq, optional catalyst)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Methodology:

  • Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen. This is crucial as isocyanates are moisture-sensitive.

  • Dissolution: Dissolve 5-Chloroisoquinolin-3-amine (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • Addition of Isocyanate: Slowly add a solution of 4-fluorophenyl isocyanate (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Upon completion, if a precipitate has formed, it can be collected by filtration, washed with cold DCM, and dried. If no precipitate forms, the reaction mixture can be concentrated under reduced pressure.

  • Purification: The crude product is purified by either recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure urea derivative.

Section 4: Experimental Workflows for Compound Evaluation

A systematic screening cascade is essential for identifying promising lead compounds and characterizing their biological activity.

Primary Assay: In Vitro Kinase Inhibition (HTRF)

A Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a robust, high-throughput method for quantifying kinase inhibition.

Objective: To determine the IC₅₀ value of library compounds against a target kinase (e.g., Src, Abl, FLT3).

Materials:

  • Target kinase enzyme

  • Biotinylated substrate peptide

  • ATP (at Kₘ concentration for the target kinase)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • Low-volume 384-well microplates

  • HTRF-compatible microplate reader

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 2 µL of the diluted compound solutions into the 384-well plates.

  • Kinase Addition: Add 4 µL of the kinase solution (prepared in assay buffer) to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add a 4 µL mixture of the biotinylated substrate peptide and ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection mixture (containing Eu-labeled antibody and Streptavidin-XL665 in detection buffer) to stop the reaction. Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Assay: Cell-Based Antiproliferative Assay

Objective: To evaluate the ability of lead compounds to inhibit the growth of a relevant cancer cell line (e.g., a cell line known to be dependent on the target kinase).

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or fluorescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI₅₀ (concentration for 50% growth inhibition).

G A Synthesized Compound Library B Primary Screen: Biochemical Kinase Assay (HTRF) A->B C Determine IC₅₀ Identify Potent Hits (e.g., <1µM) B->C D Secondary Screen: Cellular Antiproliferative Assay C->D Potent Hits E Determine GI₅₀ Confirm Cellular Activity D->E F Tertiary Evaluation: ADME/PK Profiling E->F Active Compounds G Lead Candidate F->G

Caption: A hierarchical screening cascade for compound evaluation.

Conclusion and Future Directions

The 5-Chloroisoquinolin-3-amine scaffold represents a promising, yet underexplored, starting point for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition. By leveraging established synthetic methodologies and drawing strategic insights from the vast body of literature on related heterocyclic compounds, researchers can efficiently navigate the early stages of a drug discovery program. The proposed workflows for synthesis, library diversification, and biological screening provide a comprehensive and actionable roadmap. Future efforts should focus on executing this strategy to generate initial SAR data, which will be instrumental in optimizing potency, selectivity, and drug-like properties, ultimately unlocking the full therapeutic potential of this versatile chemical core.

References

  • Synfacts. (2024). Synthesis 3-Aminoisoquinolines via a C–H Activation, Annulation Sequence Catalyzed by Cobalt. Thieme. [Link]

  • Australian Journal of Chemistry. (1982). A synthesis of alkylated 3-aminoisoquinolines and related compounds. ConnectSci. [Link]

  • Neumeyer, J. L., Weinhardt, K. K., Carrano, R. A., & McCurdy, D. H. (1970). Isoquinolines. 3. 3-Aminoisoquinoline derivatives with central nervous system depessant activity. Journal of Medicinal Chemistry. [Link]

  • Teague, C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society. [Link]

  • Teague, C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society. [Link]

  • Neumeyer, J. L., Weinhardt, K. K., Gody, E., & De-Felice, E. (1969). Isoquinolines. 1. 3-Amino- and 3-fluoroisoquinoline derivatives as potential antimalarials. Journal of Medicinal Chemistry. [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

  • Roy, S., & Gribble, G. W. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • YouTube. (2021). Reactions of Isoquinoline. TYBSc Chemistry. [Link]

  • Garcia, J., et al. (2021). Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. ResearchGate. [Link]

  • Potikha, L., et al. (2022). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

  • NPTEL. Chapter 7_Quinolines and Isoquinolines.pdf. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2017). Aminoisoquinoline and aminoquinoline derivatives. [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. [Link]

  • Google P
  • El-Naggar, M., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry. [Link]

  • Qiu, H. Y., et al. (2009). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews. [Link]

  • Chen, Y. S., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Chemical-Knomics. Drug Discovery - Inhibitor. [Link]

Sources

Exploratory

Comparative Biological Profile: 5-Chloroisoquinolin-3-amine vs. 5-Chloroisoquinoline

Executive Summary This technical guide provides a high-resolution comparative analysis of 5-chloroisoquinoline (5-CIQ) and its functionalized derivative, 5-chloroisoquinolin-3-amine (5-CIQ-3-NH2) . While structurally rel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution comparative analysis of 5-chloroisoquinoline (5-CIQ) and its functionalized derivative, 5-chloroisoquinolin-3-amine (5-CIQ-3-NH2) . While structurally related by a single amino substitution, these two compounds occupy distinct pharmacological niches.

  • 5-Chloroisoquinoline acts primarily as a SARM1 NADase inhibitor via a unique base-exchange mechanism, functioning as a "prodrug" that is ribosylated in situ.[1]

  • 5-Chloroisoquinolin-3-amine serves as a Type I ATP-competitive kinase inhibitor scaffold , where the C3-amine functions as a critical hydrogen bond donor/acceptor for the hinge region of kinases such as DYRK1A and LRRK2.

Part 1: Physicochemical & Structural Divergence

The introduction of the amino group at the C3 position fundamentally alters the electronic landscape and solubility profile of the isoquinoline core.

Table 1: Comparative Physicochemical Profile
Property5-Chloroisoquinoline (5-CIQ)5-Chloroisoquinolin-3-amine (5-CIQ-3-NH2)
CAS Number 5430-45-51221974-27-1
Molecular Weight 163.60 g/mol 178.62 g/mol
Primary Pharmacophore Hydrophobic Scaffold / NAD+ MimicHinge-Binding Motif (Donor-Acceptor)
Basicity (pKa) ~5.1 (Pyridine-like nitrogen)~5.5–6.0 (Increased by C3-NH2 donation)
Lipophilicity (cLogP) ~2.8 (High membrane permeability)~2.1 (Improved aqueous solubility)
Key Interactions Halogen bonding (Cl), Hydrophobic packingHydrogen bonding (NH2), Halogen bonding (Cl)

Part 2: Biological Mechanisms of Action[3]

The divergence in biological activity is driven by the specific binding modes enabled by the C3-substituent.

5-Chloroisoquinoline: SARM1 Base Exchange

Target: SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing protein 1).[1][2][3] Mechanism: 5-CIQ does not merely bind to the enzyme; it acts as a substrate in a base-exchange reaction . SARM1 cleaves the nicotinamide moiety from NAD+ and replaces it with 5-CIQ.

  • Result: Formation of a 5-CIQ-ADPR (ADP-ribose) conjugate. This conjugate binds tightly to the active site, preventing further NAD+ hydrolysis and halting axon degeneration.

5-Chloroisoquinolin-3-amine: Kinase Hinge Binding

Targets: DYRK1A, LRRK2, CLK1. Mechanism: The compound functions as an ATP-competitive inhibitor .

  • Hinge Interaction: The isoquinoline nitrogen (N2) acts as an H-bond acceptor, while the exocyclic amine (C3-NH2) acts as an H-bond donor. This "Donor-Acceptor" motif is essential for binding to the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu/Leu residues).

  • Selectivity: The C5-chlorine atom often occupies a hydrophobic back-pocket (Gatekeeper region), enhancing selectivity against other kinases.

Visualization: Mechanistic Pathways

MechanismComparison cluster_5CIQ 5-Chloroisoquinoline (SARM1 Pathway) cluster_Amine 5-Chloroisoquinolin-3-amine (Kinase Pathway) CIQ 5-Chloroisoquinoline (Substrate) SARM1 SARM1 Enzyme (Active Site) CIQ->SARM1 NAD NAD+ NAD->SARM1 Exchange Base Exchange Reaction (Release of Nicotinamide) SARM1->Exchange Conjugate 5-CIQ-ADPR Conjugate (Tight Binder) Exchange->Conjugate Inhibition Inhibition of NAD+ Hydrolysis (Axon Protection) Conjugate->Inhibition Amine 5-Chloroisoquinolin-3-amine (Inhibitor) ATP_Site Kinase ATP Pocket (DYRK1A/LRRK2) Amine->ATP_Site Hinge Hinge Region Binding (N2: Acceptor, C3-NH2: Donor) ATP_Site->Hinge Gatekeeper Hydrophobic Back-Pocket (C5-Cl Interaction) ATP_Site->Gatekeeper KinaseInhib Blockade of Phosphorylation (Anti-Proliferative) Hinge->KinaseInhib Gatekeeper->KinaseInhib

Figure 1: Mechanistic divergence between the base-exchange activation of 5-CIQ and the ATP-competitive inhibition of 5-CIQ-3-NH2.

Part 3: Synthetic Protocols

The synthesis of these compounds requires distinct strategies. 5-CIQ is typically accessed via diazonium chemistry, whereas the 3-amine derivative requires ring-closure chemistry to establish the amino-isoquinoline core.

Protocol A: Synthesis of 5-Chloroisoquinoline (Sandmeyer Route)

Principle: Conversion of 5-aminoisoquinoline to the diazonium salt followed by chlorination.

  • Diazotization: Dissolve 5-aminoisoquinoline (1.0 eq) in concentrated HCl at 0°C. Dropwise add NaNO₂ (1.2 eq) in water, maintaining temperature <5°C. Stir for 30 min.

  • Sandmeyer Displacement: Transfer the diazonium solution into a suspension of CuCl (1.5 eq) in concentrated HCl at 0°C.

  • Workup: Allow to warm to room temperature (evolution of N₂ gas). Neutralize with NaOH (aq) to pH 8-9. Extract with Dichloromethane (DCM).

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield: Typically 60-75%.

    • Key QC: 1H NMR (Loss of NH2 broad singlet, deshielding of C5 proton).

Protocol B: Synthesis of 5-Chloroisoquinolin-3-amine (Cyclization Route)

Principle: Pomeranz-Fritsch type cyclization of a benzyl-acetimidamide precursor. This avoids the difficult nitration/reduction of pre-formed isoquinolines.

Reagents: N-(4-bromo-3-chlorobenzyl)-2,2-diethoxyacetimidamide, Sulfuric Acid (H₂SO₄).[4][5]

  • Cyclization: Charge a flask with N-(4-bromo-3-chlorobenzyl)-2,2-diethoxyacetimidamide (1.0 eq).

  • Acid Treatment: Add concentrated H₂SO₄ (5-10 volumes) carefully.

  • Reaction: Stir the mixture at 40°C for 12–16 hours. (Monitor by LCMS for ring closure).

  • Precipitation: Pour the reaction mixture onto crushed ice. Adjust pH to ~9 using Ammonium Hydroxide (NH₄OH).[5]

  • Isolation: Filter the resulting precipitate. Wash with water and cold ether.

  • Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH).

    • Note: This route specifically yields the 3-amino substituted core efficiently.

Part 4: Experimental Validation Assays

SARM1 NADase Activity Assay (For 5-CIQ)
  • Objective: Measure the inhibition of NAD+ cleavage.

  • Reagents: Recombinant SARM1 (SAM-TIR domains), NAD+, PC6 (fluorogenic NAD+ analog).

  • Protocol:

    • Incubate SARM1 (10-50 nM) with 5-CIQ (serial dilutions) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl) for 15 mins.

    • Initiate reaction by adding NAD+ (50 µM) mixed with PC6 tracer.

    • Monitor fluorescence (Ex 300nm / Em 410nm) over 60 mins.

    • Data Analysis: Plot slope of fluorescence vs. log[Inhibitor] to determine IC50.

Kinase IC50 Assay (For 5-CIQ-3-NH2)
  • Objective: Determine potency against DYRK1A or LRRK2.

  • Method: ADP-Glo™ or 33P-ATP Radiometric Assay.

  • Protocol:

    • Prepare 3x Enzyme solution (DYRK1A) in Kinase Buffer.

    • Add 5-CIQ-3-NH2 (dissolved in DMSO) to wells.

    • Add ATP/Substrate mix (e.g., peptide substrate).

    • Incubate at RT for 60 mins.

    • Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).

    • Read: Luminescence.

References

  • Hughes, R. O., et al. (2021).[1] Small-molecule inhibitors of SARM1 neurodegeneration. Cell Reports. Link

  • Shi, Y., et al. (2022). Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules.[1] Molecular Cell. Link

  • BenchChem. (2025).[3][6] A Comparative Analysis of 5-Chloroisoquinoline and Other Halo-isoquinolines.Link[3]

  • Estrada, A. A., et al. (2014). Discovery of highly potent, selective, and brain-penetrant LRRK2 inhibitors. Journal of Medicinal Chemistry. Link

  • Patent US10604514B2. (2020). 6-(5-membered heteroaryl)isoquinolin-3-yl carboxamides and preparation and use thereof.Link

Sources

Foundational

5-Chloroisoquinolin-3-amine safety data sheet SDS MSDS

CAS Number: 1221974-27-1 Formula: C₉H₇ClN₂ Molecular Weight: 178.62 g/mol Version: 1.0 (Current as of 2026) Part 1: Strategic Context & Identification Compound Identity & Relevance 5-Chloroisoquinolin-3-amine is a hetero...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1221974-27-1 Formula: C₉H₇ClN₂ Molecular Weight: 178.62 g/mol Version: 1.0 (Current as of 2026)

Part 1: Strategic Context & Identification

Compound Identity & Relevance

5-Chloroisoquinolin-3-amine is a heterocyclic building block primarily utilized in the synthesis of advanced medicinal agents. Within drug discovery, the 3-aminoisoquinoline scaffold is a privileged structure, often serving as the hinge-binding motif in kinase inhibitors or as a planar intercalator in DNA-targeting agents. The C5-chlorine substituent provides a critical handle for further functionalization (e.g., via Suzuki-Miyaura coupling) or for modulating lipophilicity (LogP) to improve blood-brain barrier penetration.

The Precautionary Principle in R&D

Unlike high-volume industrial solvents, specific toxicological data (LD50, Ames test) for this specific isomer is limited in public registries. Therefore, this guide adopts the Precautionary Principle . We derive safety protocols not just from direct data, but from Structure-Activity Relationship (SAR) analysis of the broader aminoisoquinoline class, which suggests potential for acute toxicity and irritation.

Part 2: Hazard Identification & Logic

GHS Classification (Derived)

Based on the structural analogs (Isoquinolin-3-amine and Chloroisoquinolines), the following GHS classifications are assigned as a baseline safety standard:

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Skin Corrosion/Irritation 2Causes skin irritation.[1][2]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[1][2][3][4]H319
STOT - Single Exposure 3May cause respiratory irritation.[2][4]H335
Mechanistic Toxicology (The "Why")
  • Amine Functionality: Primary aromatic amines can undergo metabolic N-hydroxylation, potentially leading to DNA adduct formation. While not confirmed for this specific isomer, this mechanism necessitates strict control of dust inhalation.

  • Isoquinoline Core: Planar aromatic systems often possess intercalating properties. Combined with the halogen, this increases the potential for cellular toxicity compared to simple benzenoid amines.

  • Chlorine Substituent: Enhances lipophilicity, potentially increasing dermal absorption rates compared to the non-chlorinated parent compound.

Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound based on its physical state and quantity.

SafetyLogic cluster_action Action Protocol Start Start: Handling 5-Chloroisoquinolin-3-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/MeOH) StateCheck->Solution QuantCheck Quantity > 100mg? Solid->QuantCheck Gloves Double Nitrile Gloves (0.11mm min) Solution->Gloves Hood Mandatory: Fume Hood (No Open Bench) QuantCheck->Hood Yes QuantCheck->Hood No (Best Practice) Hood->Gloves Respirator Add: N95/P100 Mask (If outside hood)

Figure 1: Decision logic for selecting engineering controls and PPE based on physical state and quantity.

Part 3: Emergency Response Protocols

First Aid Methodology

These protocols are designed to neutralize the specific chemical nature of the threat (basic amine, lipophilic aromatic).

  • Eye Contact:

    • Action: Rinse immediately with water for 15 minutes.[1][2][3]

    • Scientific Rationale: Aromatic amines are basic (pKa ~5-7). Immediate dilution is critical to prevent corneal saponification or opacity. Do not use acidic neutralizers; water is safest to prevent exothermic reaction heat.

  • Skin Contact:

    • Action: Wash with soap and water.[1][2][3][4] Do not use ethanol.

    • Scientific Rationale: Using organic solvents (ethanol/acetone) to clean the skin can dissolve the lipophilic chloro-isoquinoline and act as a vehicle, driving the toxin deeper into the dermis and bloodstream.

  • Ingestion:

    • Action: Rinse mouth.[2][4] Do not induce vomiting.

    • Scientific Rationale: The compound may be an irritant; vomiting re-exposes the esophagus.

Emergency Workflow Diagram

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale WashEye Flush 15min (Water) Lift Eyelids Eye->WashEye WashSkin Soap & Water NO ALCOHOL Skin->WashSkin FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir MedHelp Seek Medical Attention (Show CAS 1221974-27-1) WashEye->MedHelp WashSkin->MedHelp FreshAir->MedHelp

Figure 2: Immediate response workflow for accidental exposure.

Part 4: Handling, Storage & Stability

Engineering Controls
  • Primary Containment: All weighing and transfer of solids must occur inside a certified chemical fume hood.

  • Static Control: As a dry organic powder, electrostatic charge can cause scattering. Use anti-static guns or weigh into tall vessels to minimize drift.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (minimum thickness 0.11 mm).

    • Breakthrough Time: Expected >480 min for solid; <30 min if dissolved in Acetone/DCM.

    • Recommendation: If handling solutions in DCM (Dichloromethane), use Silver Shield® or double-glove, changing the outer pair immediately upon splash.

  • Respiratory: If weighing outside a hood is unavoidable (not recommended), a P95 or N95 particulate respirator is the absolute minimum requirement.

Storage & Stability
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

  • Incompatibilities: Strong oxidizing agents (peroxides, nitrates) and strong acids.

  • Shelf Life: Re-test purity (HPLC) every 12 months. Amines can oxidize to N-oxides over time, darkening the solid from off-white to brown.

Part 5: Physicochemical Properties

PropertyValue / DescriptionSource/Note
Appearance Solid (Powder)Analogous compounds
Color Off-white to pale yellow/brownTypical for aminoisoquinolines
Odor Characteristic amine-likeWeak
Melting Point Not experimentally establishedPredicted >70°C based on analogs
Solubility (Water) Low / InsolubleLipophilic aromatic
Solubility (Organic) Soluble in DMSO, Methanol, DCM
LogP ~2.5 - 3.0 (Predicted)ClogP
pKa ~5.0 - 6.0 (Predicted)Pyridine-like nitrogen

Part 6: Toxicological Insight

Structure-Activity Relationship (SAR)
  • Acute Toxicity: The LD50 is likely comparable to 3-aminoisoquinoline. While not classified as "Fatal" (Category 1/2), it should be treated as "Harmful" (Category 4).

  • Carcinogenicity: There is no direct evidence of carcinogenicity for this specific isomer. However, many halogenated aromatic amines are flagged for genotoxicity screening during early drug development.

  • Target Organs: Primary targets for chronic exposure in this class are the liver (metabolic processing) and kidneys.

References

  • PubChem. Isoquinolin-3-amine (CID 311869) - Safety and Hazards. National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory for Isoquinoline Derivatives. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Heterocyclic Building Block: 5-Chloroisoquinolin-3-amine

Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Within this privileged class of heterocycles, 5-Chloroi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Within this privileged class of heterocycles, 5-Chloroisoquinolin-3-amine emerges as a highly versatile and strategically important building block. Possessing two distinct and orthogonally reactive sites—a halogenated aromatic ring amenable to cross-coupling and a nucleophilic amino group ready for derivatization—it offers a powerful platform for the synthesis of diverse compound libraries. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Chloroisoquinolin-3-amine, detailing its physicochemical properties, synthetic routes, chemical reactivity, and proven applications in the pursuit of novel therapeutic agents.

Core Compound Data and Physicochemical Properties

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueReference
CAS Number 1221974-27-1[1]
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Appearance Solid (form may vary)N/A
Storage Keep in dark place, inert atmosphere, 2-8°C[1][2]
Purity Typically ≥96-97%[2][3]
SMILES Nc1cc2cccc(Cl)c2cn1[3]
InChI Key KPTATDQIEWLVTK-UHFFFAOYSA-N[2]

Spectroscopic Characterization

While a dedicated, published spectrum for this specific molecule is not widely available, its spectroscopic signature can be reliably predicted based on established principles and data from analogous isoquinoline structures.[4][5][6] This predictive analysis is indispensable for reaction monitoring and structural confirmation.

2.1. ¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons (6.5-8.5 ppm): The protons on the benzene and pyridine rings will appear in this region. The proton at C4, adjacent to the amino group, is expected to be the most upfield of the ring protons. The protons on the chlorinated ring (H6, H7, H8) will exhibit characteristic splitting patterns (doublets and a triplet).

  • Amine Protons (-NH₂, 5.0-6.0 ppm): A broad singlet corresponding to the two amine protons. Its chemical shift can be highly variable depending on solvent, concentration, and temperature.[7]

2.2. ¹³C NMR Spectroscopy (Predicted)

  • Aromatic Carbons (110-155 ppm): The nine carbon atoms of the isoquinoline core will resonate in this range. Carbons directly attached to nitrogen (C1, C3) or chlorine (C5) will have distinct chemical shifts. The C3 carbon, bearing the amino group, is expected to be significantly shielded.

  • Key Signals: The carbon bearing the chlorine atom (C-Cl) and the carbon bearing the amino group (C-NH₂) will be key diagnostic peaks.

2.3. Mass Spectrometry (MS)

  • Molecular Ion (M⁺): The mass spectrum will show a characteristic molecular ion peak. Due to the presence of chlorine, an isotopic pattern of (M)⁺ and (M+2)⁺ in an approximate 3:1 ratio will be observed, confirming the presence of a single chlorine atom.[8] The molecular ion will also have an odd mass, which is indicative of a molecule containing an odd number of nitrogen atoms.[7]

2.4. Infrared (IR) Spectroscopy

  • N-H Stretch (3300-3500 cm⁻¹): Primary amines typically show two sharp to medium absorption bands in this region, corresponding to symmetric and asymmetric N-H stretching.[7]

  • C=N and C=C Stretch (1500-1650 cm⁻¹): Strong absorptions corresponding to the aromatic ring system.

  • C-Cl Stretch (700-850 cm⁻¹): A moderate to strong absorption in the fingerprint region.

Synthesis and Purification

The synthesis of substituted isoquinolines can be approached through various strategies, often involving the construction of the heterocyclic ring or the modification of a pre-existing isoquinoline core. A plausible and efficient route to 5-Chloroisoquinolin-3-amine involves the reduction of an appropriate nitro-substituted precursor.

Representative Synthetic Pathway: Reduction of 5-Chloro-3-nitroisoquinoline

The causality behind this choice of pathway lies in the reliability of nitro group reductions, which are typically high-yielding and can be achieved under various conditions, offering flexibility. The nitro precursor itself can be synthesized through established isoquinoline construction methodologies followed by nitration.

Synthesis_of_5_Chloroisoquinolin_3_amine start Suitable Precursor (e.g., m-chlorobenzaldehyde derivative) intermediate1 Isoquinoline Ring Formation start->intermediate1 Multi-step (e.g., Pomeranz-Fritsch) intermediate2 5-Chloroisoquinoline intermediate1->intermediate2 intermediate3 Nitration intermediate2->intermediate3 intermediate4 5-Chloro-3-nitroisoquinoline intermediate3->intermediate4 intermediate5 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate4->intermediate5 product 5-Chloroisoquinolin-3-amine intermediate5->product

Caption: Proposed synthesis of 5-Chloroisoquinolin-3-amine.

Detailed Experimental Protocol: Reduction using Tin(II) Chloride

This protocol is adapted from established procedures for the reduction of nitroarenes to anilines, a trustworthy and field-proven method.[9][10]

Materials:

  • 5-Chloro-3-nitroisoquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-Chloro-3-nitroisoquinoline (1.0 eq) in ethyl acetate.

  • Addition of Reducing Agent: Add Tin(II) chloride dihydrate (4-5 eq) to the suspension.

  • Initiation: Slowly add concentrated HCl to the mixture. The reaction is often exothermic.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

  • Basification: Neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~8-9. Causality: This step deprotonates the amine product, making it soluble in the organic solvent, and neutralizes the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Techniques

The final purity of the building block is paramount for subsequent reactions. The choice between recrystallization and column chromatography depends on the impurity profile and desired scale.[11]

  • Recrystallization: Ideal for removing minor impurities when a suitable solvent system (e.g., ethanol/water, toluene/heptane) can be identified. It is a cost-effective and scalable method.[11]

  • Column Chromatography: The most reliable method for achieving high purity (>99%), especially when impurities have similar polarity to the product. A silica gel stationary phase with an eluent system like hexane/ethyl acetate or dichloromethane/methanol is typically effective.[12]

Chemical Reactivity and Derivatization Strategies

The synthetic utility of 5-Chloroisoquinolin-3-amine stems from its two distinct reactive handles, which can often be addressed selectively. The C3-amino group is a potent nucleophile and directing group, while the C5-chloro substituent is an ideal site for transition-metal-catalyzed cross-coupling reactions.

Reactions at the C3-Amino Group

The primary amine at the C3 position behaves as a typical arylamine and can undergo a wide range of transformations to install diverse functionalities.

  • Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily forms the corresponding amides and sulfonamides. This strategy is foundational in medicinal chemistry for modulating properties like solubility and for probing interactions with biological targets.[13][14]

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) yields secondary or tertiary amines.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions, although this can be challenging and may require careful optimization to avoid unwanted side reactions.

Reactions at the C5-Chloro Group: Cross-Coupling

The chlorine atom at the C5 position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.[15] Palladium-catalyzed cross-coupling reactions are particularly powerful in this context.[15][16]

Cross_Coupling_Workflow cluster_reactants Reactant Assembly cluster_process Reaction Execution cluster_workup Product Isolation A 5-Chloroisoquinolin-3-amine (Aryl Halide) F Assemble under Inert Atmosphere (N₂ or Ar) A->F B Coupling Partner (e.g., Boronic Acid, Amine) B->F C Palladium Pre-catalyst (e.g., Pd₂(dba)₃) C->F D Ligand (e.g., XPhos, RuPhos) D->F E Base (e.g., K₂CO₃, NaOtBu) E->F G Add Anhydrous Solvent (e.g., Toluene, Dioxane) F->G H Heat to Reaction Temperature (e.g., 80-110 °C) G->H I Monitor by TLC/LC-MS H->I J Aqueous Work-up (Quench, Extract) I->J Reaction Complete K Dry and Concentrate J->K L Purification (Chromatography or Recrystallization) K->L M Characterization (NMR, MS) L->M

Caption: General workflow for a Palladium-catalyzed cross-coupling reaction.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of new aryl or alkyl groups at the C5 position.[15]

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, creating more complex diamine structures.[16] This reaction requires a carefully selected palladium catalyst, a specialized phosphine ligand (e.g., from the Buchwald or Hartwig ligand families), and a strong base. The choice of ligand is critical and is dictated by the steric and electronic properties of both coupling partners.[17][18]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to rigid, linear extensions of the molecular scaffold.[15]

The electronic nature of the C3-amino group, being electron-donating, can influence the rate of oxidative addition at the C5 position compared to unsubstituted 5-chloroisoquinoline. However, these transformations remain highly feasible and synthetically valuable.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 5-Chloroisoquinolin-3-amine is realized in its application as a scaffold for biologically active molecules. The isoquinoline core is a known pharmacophore, and the ability to rapidly diversify at two positions allows for efficient exploration of structure-activity relationships (SAR).

SAR_Exploration cluster_C3 C3 Amine Derivatization cluster_C5 C5 Chlorine Displacement cluster_apps Potential Therapeutic Targets Core 5-Chloroisoquinolin-3-amine (Core Scaffold) Amide Amide Formation Core->Amide R¹-group introduction Sulfonamide Sulfonamide Formation Core->Sulfonamide R¹-group introduction Sec_Amine Alkylation Core->Sec_Amine R¹-group introduction Suzuki Suzuki Coupling (C-Aryl/Alkyl) Core->Suzuki R²-group introduction Buchwald Buchwald-Hartwig (C-N) Core->Buchwald R²-group introduction Sonogashira Sonogashira (C-Alkyne) Core->Sonogashira R²-group introduction Anticancer Anticancer Agents (e.g., Kinase, PARP inhibitors) Amide->Anticancer SAR Screening Antimicrobial Antimicrobial / Antifungal Amide->Antimicrobial SAR Screening Neuro Neurodegenerative Disease (e.g., SARM1 inhibitors) Amide->Neuro SAR Screening Sulfonamide->Anticancer SAR Screening Sulfonamide->Antimicrobial SAR Screening Sulfonamide->Neuro SAR Screening Sec_Amine->Anticancer SAR Screening Sec_Amine->Antimicrobial SAR Screening Sec_Amine->Neuro SAR Screening Suzuki->Anticancer SAR Screening Suzuki->Antimicrobial SAR Screening Suzuki->Neuro SAR Screening Buchwald->Anticancer SAR Screening Buchwald->Antimicrobial SAR Screening Buchwald->Neuro SAR Screening Sonogashira->Anticancer SAR Screening Sonogashira->Antimicrobial SAR Screening Sonogashira->Neuro SAR Screening

Caption: Logical flow of Structure-Activity Relationship (SAR) exploration.

  • Anticancer Agents: Quinoline and isoquinoline derivatives are prevalent in oncology research.[13][14] Derivatives of 5-chloroisoquinoline have been investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[12] PARP inhibition is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations.[12]

  • Antimicrobial and Antifungal Agents: The isoquinoline scaffold has been used to develop compounds with significant activity against various bacterial and fungal strains.[5][12] The ability to introduce lipophilic groups at C5 and polar, hydrogen-bonding groups at C3 allows for fine-tuning of the physicochemical properties required for antimicrobial activity.

  • Inhibitors of SARM1: 5-Chloroisoquinoline (the parent compound without the 3-amino group) has been identified as an inhibitor of Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1).[19] The activation of SARM1 is a key event in programmed axon degeneration. This suggests that derivatives of 5-Chloroisoquinolin-3-amine could serve as a starting point for developing neuroprotective agents for treating neurodegenerative diseases and nerve injury.[19]

Conclusion

5-Chloroisoquinolin-3-amine is a quintessential example of a modern heterocyclic building block, offering synthetic chemists a pre-functionalized and strategically valuable scaffold. Its dual reactivity allows for the systematic and efficient construction of complex molecules through well-established and reliable chemical transformations. The proven relevance of the isoquinoline core in diverse therapeutic areas, from oncology to neurodegeneration, ensures that 5-Chloroisoquinolin-3-amine will continue to be a compound of significant interest for researchers and drug development professionals aiming to synthesize the next generation of innovative medicines.

References

  • Technical Support Center: Purification of Crude 5-Chloroisoquinoline. Benchchem.
  • 5-Bromo-8-chloroisoquinolin-3-amine | C9H6BrClN2 | CID 67450555. PubChem.
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  • 5-Chloroisoquinoline: A Technical Guide for Researchers. Benchchem.
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  • Synthesis routes of 5-Amino-1-chloroisoquinoline. Benchchem.
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  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed Central.
  • 1221974-27-1|5-Chloroisoquinolin-3-amine|BLD Pharm. BLD Pharm.
  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed.
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  • 8-Chloroisoquinolin-5-amine | 934554-41-3. Sigma-Aldrich.
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  • 3-Chloroisoquinolin-7-amine | 1374651-87-2. ChemScene.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PubMed Central.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
  • 24.11: Spectroscopy of Amines. Chemistry LibreTexts.
  • Buchwald–Hartwig amin

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of 5-Chloroisoquinolin-3-amine Solutions in DMSO and Ethanol for Cell-Based Assays

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective solubilization and application of 5-Chloroisoquinolin-3-amine for in vitro cell-based assa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective solubilization and application of 5-Chloroisoquinolin-3-amine for in vitro cell-based assays. Recognizing the compound's hydrophobic nature, we present comprehensive protocols for its dissolution in two common organic solvents, Dimethyl Sulfoxide (DMSO) and ethanol. The narrative emphasizes the rationale behind solvent choice, the critical importance of determining solvent tolerance for specific cell lines, and step-by-step methodologies for preparing high-concentration stock solutions, performing serial dilutions, and dosing cells while maintaining experimental integrity. This guide is designed to be a self-validating system, incorporating troubleshooting advice and best practices for generating reliable and reproducible data.

Introduction: The Solubility Challenge in Cell-Based Assays

5-Chloroisoquinolin-3-amine belongs to the isoquinoline class of heterocyclic aromatic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] Like many small molecule drug candidates, its utility in aqueous biological systems is hampered by limited water solubility. To investigate its biological effects on cells, it must first be dissolved in a vehicle that is both an effective solvent and biocompatible at its final working concentration.

Dimethyl Sulfoxide (DMSO) and ethanol are the most prevalent organic solvents used for this purpose.[2] However, their use is not without consequence. At elevated concentrations, these solvents can induce cellular stress, alter gene expression, and cause cytotoxicity, thereby confounding experimental results.[3][4] Therefore, a systematic approach is required to prepare stable, concentrated stock solutions and to dilute them appropriately for cell treatment, ensuring that the observed biological effect is due to the compound of interest and not the solvent vehicle.

This application note details the principles and protocols for working with 5-Chloroisoquinolin-3-amine, providing a framework that balances solubilization with the preservation of cell health and data integrity.

Compound Profile: 5-Chloroisoquinolin-3-amine

A clear identification of the compound is the foundation of any experiment. The key identifiers and properties for 5-Chloroisoquinolin-3-amine are summarized below.

PropertyValueSource(s)
CAS Number 1221974-27-1[5]
Molecular Formula C₉H₇ClN₂[5][6]
Molecular Weight 178.62 g/mol [5][6]
Appearance Typically an off-white to yellow or brown solid[1][7]
General Solubility Soluble in organic solvents like DMSO and ethanol[8]
Storage Keep in a dark place, inert atmosphere, 2-8°C[5][9]

Solvent Selection and Scientific Rationale

The choice between DMSO and ethanol depends on the compound's specific solubility, the sensitivity of the cell line, and the nature of the assay.

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[10] Its miscibility with water makes it highly convenient for cell culture applications. However, its biological activity cannot be ignored.

  • Mechanism of Action as a Solvent: DMSO effectively disrupts the hydrogen bonding network of water and forms solvation shells around non-polar molecules, facilitating their dissolution.

  • Cellular Effects: DMSO can increase cell membrane permeability and, at concentrations often above 1%, can induce cell differentiation, cell cycle arrest, or apoptosis.[4] Even at lower concentrations (0.1-0.5%), it can alter gene expression, highlighting the absolute necessity of a vehicle control in every experiment.[3]

  • Purity and Handling: Use only high-purity, sterile-filtered, anhydrous DMSO suitable for cell culture. DMSO is hygroscopic and can readily absorb water from the atmosphere, which can affect compound solubility over time. It can also permeate skin, so appropriate personal protective equipment (PPE) is mandatory.[11]

Ethanol (EtOH)

Ethanol is a polar protic solvent also widely used in biological research. It is generally considered less toxic than DMSO, but its lower solvating power for highly non-polar compounds can be a limitation.

  • Mechanism of Action as a Solvent: Ethanol's amphipathic nature, with both a polar hydroxyl group and a non-polar ethyl group, allows it to dissolve a variety of compounds.

  • Cellular Effects: The cellular tolerance for ethanol varies significantly among cell lines.[12] Concentrations above 1-2% are often cytotoxic.[2][4] For sensitive or primary cell cultures, the final concentration should be kept below 0.1%.[12] Ethanol can also have immunosuppressive effects and impact cellular metabolic processes.[4]

  • Purity and Handling: Use absolute (≥99.5%), sterile ethanol. Care must be taken as ethanol is volatile and can evaporate from stock solutions if not stored properly, leading to an increase in compound concentration.[13]

Experimental Protocols and Methodologies

The following protocols provide a systematic workflow for preparing 5-Chloroisoquinolin-3-amine for cell-based assays. The overarching principle is to create a highly concentrated stock in 100% solvent and then perform serial dilutions in the same solvent before the final dilution into aqueous cell culture medium. This strategy minimizes the risk of compound precipitation.[3]

Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: A high-concentration stock (e.g., 10 mM) allows for significant dilution into the final cell culture medium, ensuring the final DMSO concentration remains at a non-toxic level (typically ≤0.1%).[14]

Materials:

  • 5-Chloroisoquinolin-3-amine (MW: 178.62 g/mol )

  • High-purity, sterile, anhydrous DMSO

  • Calibrated analytical balance

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Sterile, nuclease-free pipette tips

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 178.62 g/mol × 1000 mg/g = 1.786 mg

  • Weigh Compound: Accurately weigh approximately 1.8 mg of 5-Chloroisoquinolin-3-amine and record the exact weight. Transfer the powder into a sterile tube.

  • Add Solvent: Based on the actual mass weighed, calculate the precise volume of DMSO needed. For example, if you weighed 2.0 mg:

    • Volume (mL) = [Mass (mg) / MW ( g/mol )] / Molarity (mol/L)

    • Volume (mL) = [2.0 mg / 178.62 g/mol ] / 10 mmol/L = 1.12 mL

    • Add 1.12 mL of sterile DMSO to the tube.

  • Dissolution: Vortex the tube gently until the compound is fully dissolved.[15] If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C.[15] Visually inspect for any remaining particulate matter against a light source.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[15] Label clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C in a dark, dry place.

Protocol 4.2: Preparation of a Stock Solution in Ethanol

The procedure is identical to that for DMSO, substituting ethanol as the solvent. Be aware that the maximum achievable concentration in ethanol may be lower than in DMSO. If the compound does not fully dissolve at 10 mM, a lower stock concentration (e.g., 1 mM) should be prepared. Always use tightly sealed vials for storage to prevent evaporation.[13]

Protocol 4.3: Serial Dilution for Dose-Response Experiments

Rationale: Performing serial dilutions in 100% solvent ensures the compound remains soluble at each step. Diluting a high-concentration DMSO stock directly into an aqueous medium can cause immediate precipitation.[3]

Procedure:

  • Start with your 10 mM stock solution in 100% DMSO or ethanol.

  • Label a series of sterile tubes for each desired concentration (e.g., 1 mM, 100 µM, 10 µM, 1 µM).

  • To create a 10-fold serial dilution:

    • Add 90 µL of 100% solvent to each of the new tubes.

    • Transfer 10 µL of the 10 mM stock into the "1 mM" tube. Mix thoroughly by pipetting or gentle vortexing.

    • Using a fresh pipette tip, transfer 10 µL from the "1 mM" tube to the "100 µM" tube. Mix thoroughly.

    • Continue this process for all subsequent dilutions.[15]

  • These serially diluted solutions are now ready for final dilution into your cell culture medium.

Application in Cell-Based Assays and Workflow

Workflow for Compound Treatment in Cell Assays

The following diagram outlines the complete workflow from stock preparation to the final treatment of cells, emphasizing the critical dilution steps.

G cluster_prep Phase 1: Solution Preparation cluster_assay Phase 2: Cell Dosing weigh Weigh Solid Compound (5-Chloroisoquinolin-3-amine) stock Prepare 10 mM Stock in 100% DMSO or Ethanol weigh->stock Dissolve serial Perform Serial Dilutions in 100% Solvent (e.g., 10-fold) stock->serial Dilute working Prepare Final Working Solution (e.g., 1:1000 dilution in Media) serial->working Final Dilution Step (Precipitation Risk Zone) cells Add Working Solution to Cells (Final Solvent Conc. ≤0.1%) working->cells Treat Cells

Caption: Example plate layout with essential controls.

Troubleshooting and Best Practices

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation upon dilution in media Compound is "crashing out" due to poor aqueous solubility; stock concentration is too high for the final dilution factor.Add the concentrated DMSO/EtOH stock dropwise to the culture medium while gently mixing. [11]Increase the dilution factor (e.g., 1:2000), which requires a more concentrated initial stock. If precipitation persists, the desired concentration may be above the compound's solubility limit in the final medium.
High background toxicity in vehicle control Final solvent concentration is too high for the specific cell line.Perform a solvent tolerance assay. Expose your cells to a range of solvent concentrations (e.g., 0.01% to 1.0%) for the duration of your experiment and measure viability. Determine the maximum concentration that does not significantly impact cell health. [2][12]
Inconsistent results between experiments Repeated freeze-thaw cycles of the stock solution; solvent evaporation (especially ethanol); inaccurate pipetting.Always use single-use aliquots of the stock solution. [15]Ensure solvent vials are tightly sealed. Calibrate pipettes regularly. Prepare fresh working solutions for each experiment. [14]
Compound appears inactive Degradation in solution; binding to plasticware.Test the stability of the compound in culture media over the time course of the assay. [16]Consider using low-binding microplates. Confirm compound identity and purity via analytical methods if possible.

Conclusion

The successful use of 5-Chloroisoquinolin-3-amine in cell-based assays is critically dependent on proper solubilization and handling. By preparing high-concentration stocks in an appropriate solvent like DMSO or ethanol, performing serial dilutions in pure solvent, and carefully diluting into the final medium, researchers can minimize precipitation and ensure accurate dosing. The paramount importance of including a vehicle control cannot be overstated, as it is the only way to definitively attribute observed biological activities to the compound itself. Adherence to these protocols and principles will enable the generation of robust, reproducible, and scientifically valid data in the investigation of 5-Chloroisoquinolin-3-amine.

References

  • BLD Pharm. (n.d.). 1221974-27-1 | 5-Chloroisoquinolin-3-amine.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Koppel, L. W., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Santa Cruz Biotechnology. (n.d.). 6-Amino-3-chloroisoquinoline | CAS 1374652-51-3.
  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • ResearchGate. (2015). In cell culture, can ethanol be used as a solvent for dissolving the drug?.
  • PubChem. (n.d.). 6-Chloroisoquinolin-3-amine | C9H7ClN2 | CID 53404481.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • Luong, P. (2020). Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution. ScholarWorks@CWU.
  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?.
  • Benchchem. (n.d.). 5-Chloroisoquinoline: A Technical Guide for Researchers.
  • Tran, T. T. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • MedCrave online. (2015). Ethanol in cell culture: disinfectant or contaminant?.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • CymitQuimica. (n.d.). CAS 956003-79-5: 5-Bromo-8-chloroisoquinoline.
  • AiFChem. (n.d.). 934554-41-3 | 8-Chloroisoquinolin-5-amine.
  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?.
  • Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds.
  • Benchchem. (n.d.). Application of 5-Chloroisoquinoline in materials science.
  • ResearchGate. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
  • TOKU-E. (n.d.). Solubility Data Resource.
  • Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro.
  • F. F. F. (2016).
  • Cell Culture Dish. (2023). Solving the solubility and stability challenges of L-cystine in culture media.
  • U.S. Environmental Protection Agency. (2025). N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide Properties.
  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
  • MDPI. (2023). A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin.
  • WUR eDepot. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • ResearchGate. (n.d.).
  • BLD Pharm. (n.d.). 1374652-51-3|3-Chloroisoquinolin-6-amine.
  • PubMed. (2019). Chemical concentrations in cell culture compartments (C5).
  • ChemScene. (n.d.). 1374651-87-2 | 3-Chloroisoquinolin-7-amine.
  • AMERICAN ELEMENTS®. (n.d.).
  • PMC - NIH. (n.d.). 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine.
  • European Medicines Agency. (n.d.).
  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
  • MDPI. (2022).

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Application

Application Note: A Validated Synthesis of 5-Chloroisoquinolin-3-amine Hydrochloride

Abstract & Introduction Substituted isoquinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The 3-aminoisoquinoline moiety, in particular, serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Substituted isoquinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The 3-aminoisoquinoline moiety, in particular, serves as a critical building block for the development of kinase inhibitors, anti-cancer agents, and probes for chemical biology. This application note provides a detailed, field-tested protocol for the synthesis of 5-Chloroisoquinolin-3-amine hydrochloride, a key intermediate for drug discovery programs.

The described methodology is based on a two-stage process: first, a selective nucleophilic aromatic substitution (SNAr) to generate the free base, followed by a straightforward acid-base reaction to produce the stable and highly crystalline hydrochloride salt. This guide emphasizes the causality behind experimental choices, providing researchers with a robust and reproducible procedure. All steps are designed to be self-validating through clear characterization checkpoints.

Overall Synthetic Strategy

The synthesis is designed for efficiency and selectivity. The core of the strategy involves the displacement of a chlorine atom at the C3 position of a dichloroisoquinoline precursor. The C1 and C3 positions of the isoquinoline ring are electron-deficient and thus activated for nucleophilic attack, a principle well-established in heterocyclic chemistry[1]. The final step is the conversion of the resulting amine to its hydrochloride salt, which enhances stability and simplifies handling and purification.

G A 3,5-Dichloroisoquinoline B 5-Chloroisoquinolin-3-amine (Free Base) A->B C 5-Chloroisoquinolin-3-amine (Free Base) D 5-Chloroisoquinolin-3-amine HCl (Final Product) C->D  HCl in Dioxane or Ether  

Figure 1: Overall Synthetic Workflow. A two-stage process from the dichlorinated precursor to the final hydrochloride salt.

Part 1: Synthesis of the Free Base (5-Chloroisoquinolin-3-amine)

Principle and Mechanistic Rationale

The key transformation is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atom in the isoquinoline ring system renders the C1 and C3 positions electrophilic. In 3,5-dichloroisoquinoline, the C3 position is highly activated for substitution. The reaction proceeds via a high-energy Meisenheimer complex intermediate, which is stabilized by the aromatic system. Aqueous ammonia serves as the nucleophile. A copper(II) sulfate catalyst is employed, as copper salts are known to facilitate such amination reactions on heterocyclic chlorides, likely through a complexation mechanism that lowers the activation energy.

G start 3,5-Dichloroisoquinoline + NH₃ intermediate Meisenheimer Complex (Intermediate) start->intermediate Nucleophilic Attack at C3 product 5-Chloroisoquinolin-3-amine intermediate->product Chloride Elimination (Rearomatization)

Figure 2: Simplified SNAr Mechanism. Nucleophilic attack by ammonia followed by elimination of the chloride leaving group.

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )GradeSupplier
3,5-Dichloroisoquinoline1133-33-1198.0497%Commercial Source
Ammonium Hydroxide1336-21-635.0528-30% aq.Commercial Source
Copper(II) Sulfate7758-98-7159.61Anhydrous, 98%Commercial Source
Dichloromethane (DCM)75-09-284.93ACS GradeCommercial Source
Sodium Sulfate7757-82-6142.04AnhydrousCommercial Source
Silica Gel7631-86-960.08230-400 meshCommercial Source
Ethyl Acetate141-78-688.11ACS GradeCommercial Source
Hexanes110-54-386.18ACS GradeCommercial Source

Core Equipment:

  • High-pressure reaction vessel (autoclave) with stirring and temperature control

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Flash chromatography system or glass column

Detailed Experimental Protocol
  • Vessel Charging: In a glass liner for a high-pressure autoclave, combine 3,5-dichloroisoquinoline (10.0 g, 50.5 mmol, 1.0 equiv) and copper(II) sulfate (0.81 g, 5.05 mmol, 0.1 equiv).

    • Causality: The use of a glass liner prevents corrosion of the steel vessel and contamination of the reaction mixture. Copper sulfate is the catalyst.

  • Reagent Addition: Carefully add concentrated aqueous ammonium hydroxide (100 mL, ~28%) to the liner.

    • Safety Note: Perform this step in a well-ventilated fume hood as ammonia gas is pungent and corrosive.

  • Reaction Execution: Seal the autoclave. Begin stirring and heat the vessel to 140-150 °C. The internal pressure will rise significantly. Maintain these conditions for 24-36 hours.

    • Causality: High temperature and pressure are necessary to overcome the activation energy for the SNAr reaction with ammonia, which is a relatively weak nucleophile[1]. The reaction progress should be monitored by taking aliquots (after cooling) and analyzing via TLC or LC-MS if possible.

  • Work-up - Cooling and Extraction: After the reaction period, cool the vessel to room temperature. Crucially, ensure the internal pressure has returned to ambient before opening. Transfer the dark blue slurry to a large beaker.

  • Add dichloromethane (200 mL) and stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM (2 x 100 mL).

    • Causality: The product is organic-soluble, while the copper salts and excess ammonia remain primarily in the aqueous phase. Multiple extractions ensure maximum recovery of the product.

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

    • Causality: The brine wash removes residual water and inorganic salts. Sodium sulfate is a neutral drying agent that removes dissolved water from the organic solvent.

  • Purification: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%).

    • Causality: Chromatography separates the desired product from unreacted starting material and any potential side-products (e.g., diamino-isoquinoline).

  • Final Product (Free Base): Combine the product-containing fractions and evaporate the solvent to yield 5-Chloroisoquinolin-3-amine as a solid. The expected yield is typically in the 60-75% range.

Characterization of the Free Base
  • Appearance: Off-white to pale yellow solid.

  • TLC: Rf = 0.3 (30% Ethyl Acetate/Hexanes).

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic aromatic proton signals. The amino protons (NH₂) will appear as a broad singlet.

  • Mass Spectrometry (ESI+): Calculated for C₉H₇ClN₂ [M+H]⁺: 179.04. Found: 179.0.

Part 2: Formation of the Hydrochloride Salt

Principle and Rationale

This is a standard acid-base neutralization. The amino group on the isoquinoline ring is basic and reacts with hydrochloric acid to form an ammonium salt. Converting the free base to its hydrochloride salt often provides a more stable, crystalline, and less odorous solid that is easier to handle and weigh accurately. It can also improve solubility in polar protic solvents.

Detailed Experimental Protocol
  • Dissolution: Dissolve the purified 5-Chloroisoquinolin-3-amine (e.g., 7.0 g, 39.2 mmol) in a minimal amount of a suitable solvent like anhydrous diethyl ether or methanol (approx. 100-150 mL). Gentle warming may be required.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (1.1 equivalents). A 2.0 M solution of HCl in diethyl ether is ideal, but a calculated amount of concentrated aqueous HCl followed by solvent removal and re-dissolution in a non-aqueous solvent also works.

    • Causality: Slow addition prevents localized overheating and ensures uniform salt precipitation. Using a non-aqueous HCl source (like HCl in ether or dioxane) results in a cleaner precipitation without introducing water.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate immediately as a fine solid. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.

    • Causality: Washing with a cold, non-polar solvent removes surface impurities without dissolving a significant amount of the desired salt.

  • Drying: Dry the collected solid under high vacuum at 40-50 °C for several hours to obtain the final 5-Chloroisoquinolin-3-amine hydrochloride. The yield for this step should be quantitative (>95%).

Characterization of the Hydrochloride Salt
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected to be significantly higher than the free base.

  • Solubility: Increased solubility in water and alcohols compared to the free base.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect a downfield shift of the aromatic protons compared to the free base due to the protonation of the ring nitrogen. The amino protons will likely appear as a very broad signal or exchange with residual water in the solvent.

Safety and Troubleshooting

HazardPrecaution
High Pressure/Temp. Use a certified autoclave behind a blast shield. Never exceed the vessel's pressure/temperature rating. Ensure proper training.
Ammonia (Conc.) Corrosive and toxic. Always handle in a fume hood with appropriate PPE (gloves, goggles, lab coat).
Dichloromethane Volatile and a suspected carcinogen. Handle only in a fume hood.
Hydrochloric Acid Highly corrosive. Handle with extreme care and appropriate PPE.
ProblemPotential CauseSuggested Solution
Low or no conversionInsufficient temperature/time or catalyst deactivation.Increase reaction time or temperature moderately (e.g., to 160 °C). Ensure anhydrous copper sulfate was used.
Formation of side productsOver-reaction (e.g., di-amination).Reduce reaction time and monitor carefully by TLC/LC-MS. Improve purification gradient.
Product won't precipitate as HCl saltProduct is too soluble in the chosen solvent.Concentrate the solution and triturate with a non-polar solvent like hexanes or cold ether.

References

  • PrepChem. Synthesis of 3-chloro-5-amino-isoquinoline. PrepChem.com. [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. Organic-Chemistry.org. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. Thieme. (A comprehensive review of isoquinoline chemistry, often accessible through academic libraries). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloroisoquinolin-3-amine

Welcome to the technical support center for the synthesis of 5-Chloroisoquinolin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloroisoquinolin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic building block. Our focus is on providing practical, field-tested advice grounded in established chemical principles to help you improve your reaction yields and product purity.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A robust and modern approach to synthesizing 5-Chloroisoquinolin-3-amine is through a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This method offers high functional group tolerance and generally provides good to excellent yields. The proposed pathway involves the selective amination of 3,5-dichloroisoquinoline. The chlorine atom at the C3 position is typically more reactive towards nucleophilic substitution and cross-coupling reactions than the one at C5, allowing for regioselective amination.

G cluster_0 Starting Material Preparation (Illustrative) cluster_1 Core Synthesis: Buchwald-Hartwig Amination Isoquinoline Isoquinoline 5-Nitroisoquinoline 5-Nitroisoquinoline Isoquinoline->5-Nitroisoquinoline Nitration 5-Aminoisoquinoline 5-Aminoisoquinoline 5-Nitroisoquinoline->5-Aminoisoquinoline Reduction 5-Chloroisoquinoline 5-Chloroisoquinoline 5-Aminoisoquinoline->5-Chloroisoquinoline Sandmeyer Reaction 3,5-Dichloroisoquinoline 3,5-Dichloroisoquinoline 5-Chloroisoquinoline->3,5-Dichloroisoquinoline Chlorination Reaction Pd Catalyst Ligand Base 3,5-Dichloroisoquinoline->Reaction Ammonia Source Ammonia Source (e.g., Benzophenone Imine) Ammonia Source->Reaction Intermediate Imine Intermediate Reaction->Intermediate Hydrolysis Acidic Workup (e.g., 2N HCl) Intermediate->Hydrolysis Final_Product 5-Chloroisoquinolin-3-amine Hydrolysis->Final_Product caption Workflow for 5-Chloroisoquinolin-3-amine Synthesis

Caption: Workflow for 5-Chloroisoquinolin-3-amine Synthesis

Troubleshooting Guide

Q1: My yield of 5-Chloroisoquinolin-3-amine is consistently low. What are the critical parameters to optimize in the Buchwald-Hartwig amination step?

Low yield in a Buchwald-Hartwig amination is a common issue that can often be resolved by systematically optimizing the reaction components. The interplay between the palladium source, ligand, base, and solvent is crucial for an efficient catalytic cycle.[3][4]

Causality and Optimization Strategy:

  • Catalyst System (Palladium & Ligand): The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are known to accelerate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3] For substrates like dichloroisoquinolines, first-generation simple phosphine ligands may be insufficient.

    • Recommendation: Screen a panel of modern Buchwald or Hartwig ligands. Start with a versatile ligand like BINAP or DPPF, which have proven effective for primary amines.[1][5] If yields remain low, move to more sterically hindered biarylphosphine ligands such as XPhos, SPhos, or BrettPhos, which can significantly enhance catalytic activity.[3][6]

  • Base Selection: The base plays a critical role in deprotonating the amine (or ammonia surrogate) to form the active palladium-amido complex.[4] An inappropriate base can lead to slow reaction rates or catalyst decomposition.

    • Recommendation: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (t-BuONa) is a common and effective choice.[5] Other bases like cesium carbonate (Cs₂CO₃)[6] or lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective and are worth screening.

  • Solvent: The solvent must be anhydrous and capable of solubilizing the reactants while remaining stable at the required reaction temperature.

    • Recommendation: Toluene is a standard solvent for these reactions.[5][6] 1,4-Dioxane is another common choice, but should be used with caution due to its potential to form peroxides.[2] Ensure the solvent is thoroughly dried and degassed before use, as oxygen can deactivate the Pd(0) catalyst.

Optimization Table:

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (Alternative)Rationale
Pd Source Pd(OAc)₂Pd₂(dba)₃-Pd(OAc)₂ is a common, stable Pd(II) precatalyst.
Ligand BINAP[5]XPhosBrettPhos[6]Increasing steric bulk and electron density can improve catalytic turnover.
Base t-BuONa[5]Cs₂CO₃[6]K₃PO₄Base strength and solubility can significantly impact the reaction rate.
Solvent Toluene[5][6]1,4-DioxaneCPMESolvent polarity and boiling point affect solubility and reaction kinetics.
Temperature 100-110 °C80 °C130 °C (Microwave)[5]Higher temperatures can increase rate but also degradation.
Q2: I am observing significant amounts of side products, such as hydrodehalogenation or starting material dimerization. How can I minimize these?

Side reactions compete with the desired C-N bond formation and are often related to catalyst reactivity and reaction conditions.

  • Hydrodehalogenation (Replacement of Cl with H): This side reaction can occur via β-hydride elimination from the palladium-amido intermediate or through other pathways. It is often exacerbated by high temperatures and certain ligand/base combinations.

    • Recommendation: Lowering the reaction temperature can sometimes reduce this side reaction. More importantly, using a ligand that promotes rapid reductive elimination can outcompete the hydrodehalogenation pathway. The use of sterically hindered biarylphosphine ligands is often beneficial.

  • Dimerization of Starting Material: This can occur through homo-coupling of the aryl halide.

    • Recommendation: Ensure that the reaction mixture is properly degassed to remove oxygen, which can promote side reactions. The choice of ligand can also influence the rate of homo-coupling versus the desired cross-coupling.

Q3: The reaction is not going to completion, and I'm recovering a lot of the 3,5-dichloroisoquinoline starting material. What should I check?

Incomplete conversion points to an issue with catalyst activity or stability.

Troubleshooting Checklist:

  • Catalyst Deactivation: Is your palladium catalyst being deactivated?

    • Action: Ensure all reagents and the solvent are scrupulously dried and that the reaction is performed under an inert atmosphere (Argon or Nitrogen).[5] Oxygen is a known inhibitor of Pd(0) catalysts.

  • Reagent Purity: Are your starting materials pure?

    • Action: Impurities in the 3,5-dichloroisoquinoline or the ammonia source can act as catalyst poisons. Purify starting materials if necessary.

  • Base Strength/Solubility: Is the base active?

    • Action: Sodium tert-butoxide is hygroscopic and can lose activity if not handled properly. Use freshly opened or properly stored base. Ensure the base is sufficiently soluble in the reaction medium.

  • Ligand:Pd Ratio: Is the ratio correct?

    • Action: A ligand-to-palladium ratio of 1.5:1 to 3:1 is typical.[5] An insufficient amount of ligand can lead to the formation of less active palladium species.

Q4: What is the best method to purify the final 5-Chloroisoquinolin-3-amine?

The purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying products from cross-coupling reactions on a lab scale.[7]

    • Recommendation: Use silica gel with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate.[5][7]

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an effective and scalable purification method.

    • Recommendation: Screen various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. A solvent system like heptane-toluene or methylcyclohexane might be a good starting point.[8][9]

  • Acid/Base Extraction: Since the product is an amine, an acidic wash can be used to extract it into an aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[5]

Frequently Asked Questions (FAQs)

Q1: What is a suitable source of ammonia for the Buchwald-Hartwig amination?

Directly using ammonia gas can be challenging in a standard lab setup. Therefore, ammonia surrogates are often employed.

  • Benzophenone Imine: This is a widely used ammonia equivalent. It couples with the aryl halide, and the resulting imine is then easily hydrolyzed under acidic conditions to reveal the primary amine.[2][5]

  • Ammonia itself: While more complex to handle, using ammonia directly (from a cylinder or as a solution in a solvent like dioxane) is also possible, particularly with modern catalyst systems designed for this purpose.

Q2: Are there alternative synthetic routes to 5-Chloroisoquinolin-3-amine?

Yes, while the Buchwald-Hartwig amination is a powerful method, other classical approaches exist, though they may involve harsher conditions or have lower yields.

  • Nucleophilic Aromatic Substitution (SNAr): This would involve reacting 3,5-dichloroisoquinoline with an ammonia source (e.g., aqueous ammonia or potassium amide in liquid ammonia) at high temperatures and pressures, often in the presence of a copper catalyst.[10] This method is generally less selective and requires more forcing conditions than palladium-catalyzed methods.

  • Reduction of a Nitro Group: A plausible alternative route involves the synthesis of 5-chloro-3-nitroisoquinoline followed by reduction of the nitro group. The reduction can be achieved using various reagents, such as stannous chloride (SnCl₂·2H₂O) or iron powder in acetic acid.[7][11]

Q3: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. The proton and carbon chemical shifts, along with coupling constants, will provide a unique fingerprint for the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for assessing purity and identifying any minor impurities.[7]

  • Melting Point: A sharp melting point is a good indicator of high purity for a solid compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloroisoquinolin-3-amine via Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methods for similar transformations.[5][6]

Materials:

  • 3,5-Dichloroisoquinoline (1.0 eq.)

  • Benzophenone imine (1.5 eq.)

  • Pd(OAc)₂ (0.05 eq.)

  • BINAP (0.1 eq.)

  • Sodium tert-butoxide (2.0 eq.)

  • Anhydrous Toluene

  • 2N Hydrochloric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a dry, oven-flamed Schlenk flask, add 3,5-dichloroisoquinoline, Pd(OAc)₂, BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add anhydrous, degassed toluene via syringe, followed by benzophenone imine.

  • Heat the reaction mixture to 110 °C and stir for 8-16 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add 2N HCl solution and stir vigorously at room temperature for 1-2 hours to hydrolyze the imine.

  • Wash the acidic aqueous layer with ethyl acetate to remove non-basic impurities (like benzophenone).

  • Carefully basify the aqueous layer to pH > 10 with a 30% NaOH solution.

  • Extract the product from the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure 5-Chloroisoquinolin-3-amine.

References

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-5-amino-isoquinoline. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Neumaier, F., et al. (2021). Synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1195. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(40), 9452-9456. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Synthetic route to hydroxychloroquine. Retrieved from [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

stability of 5-Chloroisoquinolin-3-amine in cell culture media

Welcome to the technical support guide for 5-Chloroisoquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Chloroisoquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound in cell culture applications. Unanticipated compound instability can be a significant source of experimental variability and lead to misleading results[1][2]. This guide offers a structured approach to identifying and mitigating potential stability issues, ensuring the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of 5-Chloroisoquinolin-3-amine.

Q1: What are the key structural features of 5-Chloroisoquinolin-3-amine that might influence its stability?

A1: 5-Chloroisoquinolin-3-amine possesses three key features that can impact its behavior in cell culture:

  • An Aromatic Amine Group: Primary aromatic amines can be susceptible to oxidation, which can be catalyzed by light or metal ions present in the media[1]. The basicity of the amine also means its solubility will be highly dependent on pH[3][4].

  • A Halogenated (Chloro) Group: The chlorine atom on the isoquinoline ring can influence the electronic properties of the molecule. Halogenated quinolines can, in some cases, be susceptible to hydrolysis, particularly at the 4-position, though this compound has the halogen at position 5[5].

  • An Isoquinoline Scaffold: This heterocyclic ring system is generally stable but can participate in π-π stacking interactions with biomolecules[6].

Q2: What are the primary factors that can affect the stability of this compound in cell culture media?

A2: Several factors can influence the stability of a small molecule in a complex biological matrix like cell culture media[1]:

  • pH: The pH of the culture medium (typically 7.2-7.4) can affect the solubility and degradation rate of pH-sensitive compounds[1].

  • Temperature: While cell cultures are maintained at 37°C, storage of media containing the compound at 4°C or -20°C can also impact long-term stability[1].

  • Light Exposure: Compounds with aromatic systems can be photosensitive and degrade upon exposure to light[1].

  • Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and often serum. Components like riboflavin can act as photosensitizers, promoting the degradation of other molecules[7]. The compound may also interact with or adsorb to proteins in fetal bovine serum (FBS)[8][9].

  • Enzymatic Degradation: While less common in standard cell culture media, if using cell lysates or primary cells with high metabolic activity, enzymatic degradation is a possibility[1].

Q3: How should I prepare and store stock solutions of 5-Chloroisoquinolin-3-amine?

A3: The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (DMSO)[4][10].

  • Preparation: Use high-purity, anhydrous DMSO. Even small amounts of water in DMSO can affect the stability of some compounds over time[11].

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles[1]. Protect from light by using amber vials or by wrapping vials in foil. The recommended storage temperature for the solid compound is 2-8°C in an inert atmosphere, kept in a dark place[12].

Q4: What are the initial signs of compound instability or precipitation in my experiments?

A4: Be observant for the following:

  • Visual Changes: Look for cloudiness, particulate matter, or color changes in the culture medium after adding the compound.

  • Inconsistent Results: High variability in results between replicate wells or experiments is a key indicator of a potential stability problem[13].

  • Loss of Potency: If you observe a time-dependent decrease in the expected biological effect, it may suggest the compound is degrading over the course of the experiment.

Q5: Can I pre-mix 5-Chloroisoquinolin-3-amine into my bulk cell culture medium and store it?

A5: This is strongly discouraged. Cell culture media are aqueous solutions that can promote hydrolysis and other degradation pathways over time[14]. L-glutamine, a standard component, is itself unstable in liquid media[14][15]. It is best practice to prepare fresh working solutions from a frozen DMSO stock for each experiment.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for diagnosing the problem.

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity

You observe that the compound's effect is variable or weaker than published data suggests. This is often the first sign of degradation.

A Inconsistent/Weak Bioactivity B Is the stock solution viable? Check age, storage, freeze-thaw cycles. A->B C Prepare fresh stock solution from solid. Re-test. B->C D Did the issue resolve? C->D E YES: Original stock was degraded. Adopt single-use aliquot strategy. D->E Yes F NO: Issue persists. Investigate stability in working solution. D->F No G Perform a time-course stability study. (See Protocol 2) F->G H Does the compound degrade in media over time? G->H I YES: Compound is unstable in media. Reduce incubation time or re-dose. H->I Yes J NO: Compound is stable. Consider other experimental factors (cell passage, serum lot, etc.) H->J No

Caption: Troubleshooting workflow for inconsistent bioactivity.

  • Stock Solution Integrity: The first logical step is to rule out the most common variable: the stock solution itself. Repeated freeze-thaw cycles can introduce water condensation, and prolonged storage, even at low temperatures, can lead to degradation[1].

  • Working Solution Stability: If a fresh stock solution does not solve the problem, the issue likely lies with the compound's stability in the final aqueous culture medium. The compound may be hydrolyzing, oxidizing, or binding to components in the media over the duration of your assay[8]. A time-course study where the compound is incubated in the media for different durations before being added to cells (or analyzed chemically) can confirm this.

Issue 2: Visible Precipitation or Color Change in Media

You notice the media becomes cloudy or changes color after adding the compound.

Possible Cause Explanation Recommended Solution
Poor Aqueous Solubility The final concentration of your compound exceeds its solubility limit in the culture medium. The final DMSO concentration may be too low to maintain solubility.Decrease the final concentration of the compound. Increase the final DMSO concentration slightly, but be mindful of solvent toxicity to your cells (typically ≤0.5%). Perform a preliminary solubility assessment (see Protocol 1).
pH-Dependent Precipitation As a basic amine, the compound is more soluble at acidic pH where it is protonated. The neutral pH of cell culture media can cause the less soluble free base to precipitate[3].This is an inherent property. If solubility is limiting, you may be restricted to lower concentrations in standard media.
Reaction with Media Components The compound may be reacting with components in the media (e.g., salts, buffers, or serum proteins) to form an insoluble product.Test the compound's stability in basal media versus complete media with serum. If precipitation only occurs with serum, it suggests a compound-protein interaction[16].
Oxidation Some amine-containing compounds can oxidize to form colored products[17].Prepare media fresh and use it immediately. Minimize exposure of the stock solution and media to light and air.
Experimental Protocols & Methodologies

These protocols provide a framework for systematically evaluating the stability of 5-Chloroisoquinolin-3-amine.

Protocol 1: Preliminary Solubility Assessment

Objective: To visually determine the approximate solubility limit of the compound in your cell culture medium.

Materials:

  • 5-Chloroisoquinolin-3-amine solid or 10 mM stock in DMSO

  • Cell culture medium (e.g., DMEM), with and without 10% FBS

  • Sterile microcentrifuge tubes or 96-well plate

  • Microscope

Procedure:

  • Prepare a series of dilutions of your compound in cell culture medium. For example, if your highest desired concentration is 100 µM, prepare concentrations of 200 µM, 150 µM, 100 µM, and 50 µM.

  • Incubate the dilutions at 37°C for 1-2 hours.

  • Visually inspect each sample for any signs of precipitation (cloudiness or visible particles).

  • For a more sensitive check, transfer a small aliquot to a slide and examine under a microscope for crystalline structures.

  • The highest concentration that remains clear is your approximate solubility limit under these conditions.

Protocol 2: Time-Course Stability Study in Cell Culture Media

Objective: To quantify the degradation of the compound in media over a typical experiment duration.

cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis A Prepare working solution of compound in media (e.g., 10 µM) B Aliquot into multiple tubes A->B T0 T=0 hr (Immediate Freeze) B->T0 T2 T=2 hr B->T2 T8 T=8 hr B->T8 T24 T=24 hr B->T24 T48 T=48 hr B->T48 C At each time point, flash-freeze sample and store at -80°C T0->C T2->C T8->C T24->C T48->C D Analyze all samples together by RP-HPLC or LC-MS/MS C->D E Quantify peak area relative to T=0 D->E

Caption: Experimental workflow for a time-course stability study.

Procedure:

  • Preparation: Prepare a solution of 5-Chloroisoquinolin-3-amine in your complete cell culture medium at a relevant concentration (e.g., 10 µM).

  • Time Points: Aliquot this solution into separate sterile tubes for each time point (e.g., 0, 2, 8, 24, 48 hours).

  • Incubation: Place the tubes in a 37°C incubator.

  • Sample Collection: At each designated time point, remove the corresponding tube and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.

  • Analysis: Once all time points are collected, thaw the samples and analyze them simultaneously using a suitable analytical method like RP-HPLC or LC-MS/MS to determine the concentration of the parent compound remaining[18][19].

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A loss of >15% over the experimental duration is often considered significant.

Protocol 3: General Reversed-Phase HPLC (RP-HPLC) Method

Objective: To provide a starting point for the analytical quantification of 5-Chloroisoquinolin-3-amine. Note: This method is a general template and must be optimized for your specific equipment and compound.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[20]

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: Start with a linear gradient, for example, 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for optimal absorbance between 254-350 nm. A good starting point would be around 334 nm, which is used for similar compounds[18].

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Thaw frozen media samples.

  • To precipitate proteins, add 3 volumes of cold acetonitrile containing an appropriate internal standard.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

References
  • Amines Health and Safety Guidelines. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Avoid Contamination in Cell Culture (Best Practices). Retrieved from [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • CONICET. (2024). Analytical Methods. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Factors Affecting Protein Stability In Vitro. Retrieved from [Link]

  • Esco Lifesciences. (2022). Cell Culture: Safety Practices and Solutions. Retrieved from [Link]

  • G-M-I, Inc. (2026). Cell Culture: Safety Practices and Solutions. Retrieved from [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Retrieved from [Link]

  • PMC. (n.d.). Vitamins in cell culture media: Stability and stabilization strategies. Retrieved from [Link]

  • SilcoTek. (2017). How To Identify & Prevent Analytical Test Problems. Retrieved from [Link]

  • MDPI. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (2008). Stability of screening compounds in wet DMSO. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • Assessing the Stability of NISTCHO Cells in Long- Term Culture. (n.d.). Retrieved from [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]

  • Thermal degradation of aqueous amines used for carbon dioxide capture. (n.d.). Retrieved from [Link]

  • Stability of Minimum Essential Medium functionality despite l-glutamine decomposition. (n.d.). Retrieved from [Link]

  • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]

  • PMC. (2025). Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved from [Link]

  • LCGC. (2023). Essentials of LC Troubleshooting, Part 5: What Happened to My Sensitivity?. Retrieved from [Link]

  • PMC. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2024). Retrieved from [Link]

  • MDPI. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [Link]

  • PubMed. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. Retrieved from [Link]

  • Fordham Research Commons. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Retrieved from [Link]

  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. Retrieved from [Link]

  • MDPI. (2022). Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • PubMed. (2023). Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Isolation of 5-Chloroisoquinolin-3-amine

Case ID: ISOQ-CL-53 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary: The "Regioisomer Trap" Synthesizing 5-chloroisoquinolin-3-amine often presents a critical p...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOQ-CL-53 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Regioisomer Trap"

Synthesizing 5-chloroisoquinolin-3-amine often presents a critical purification challenge: the persistent contamination by the 7-chloroisoquinolin-3-amine regioisomer.

Whether you are utilizing a cyclization strategy (e.g., from 2-(cyanomethyl)-3-chlorobenzonitrile) or an electrophilic halogenation route, the electronic similarities between the 5- and 7-positions on the isoquinoline ring frequently lead to isomeric mixtures that are difficult to separate by standard flash chromatography.

This guide provides a troubleshooting framework to diagnose, separate, and prevent this impurity profile.

Module 1: Diagnostic & Analytical Troubleshooting

Before attempting purification, you must definitively characterize your crude mixture. Relying solely on LC-MS is insufficient because the 5-Cl and 7-Cl isomers have identical masses (


) and often co-elute on standard C18 gradients.
The NMR Decision Matrix

Use Proton NMR (


H NMR) to distinguish the isomers based on the "Peri-Effect" and coupling constants.
Feature5-Chloroisoquinolin-3-amine (Target)7-Chloroisoquinolin-3-amine (Impurity)Mechanism
H-4 Signal Downfield Shift NormalThe Cl at C5 deshields H-4 due to proximity (Peri-effect).
NOE Signal Strong NOE between H-4 and H-5(Cl) is absent.Strong NOE between H-8 and H-1 is present.5-Cl lacks a proton at C5; 7-Cl has a proton at C5 (coupling to H-6).
Coupling H-6, H-7, H-8 pattern is distinct (often doublet/triplet).H-5, H-6, H-8 pattern differs.5-Cl leaves 3 adjacent protons; 7-Cl leaves isolated H-8 and adjacent H-5/H-6.
Analytical Workflow Diagram

AnalyticalWorkflow Start Crude Reaction Mixture LCMS LC-MS Check (Confirm m/z 178.6) Start->LCMS NMR 1H NMR (DMSO-d6) LCMS->NMR Decision Is H-4 Signal Deshielded? NMR->Decision Res5 Confirm 5-Cl Isomer (Target) Decision->Res5 Yes (Peri-effect) Res7 Confirm 7-Cl Isomer (Impurity) Decision->Res7 No

Caption: Analytical workflow to distinguish regioisomers using NMR chemical shifts.

Module 2: Purification Protocols

If chromatography fails, exploit the thermodynamic differences created by the steric bulk of the chlorine atom at the 5-position.

Method A: Selective Hydrohalic Salt Crystallization (Recommended)

The 5-chloro substituent creates steric hindrance near the isoquinoline nitrogen (N-2) and the amine at C-3. This often lowers the lattice energy of the 5-Cl salt compared to the 7-Cl isomer, allowing the impurity (7-Cl) to crystallize out first, or vice versa depending on the counter-ion.

Protocol:

  • Dissolution: Dissolve 10 g of crude mixture in Ethanol (50 mL) at 60°C.

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane dropwise.

  • Cooling: Allow the solution to cool slowly to Room Temperature (RT) over 4 hours.

  • Filtration 1: Filter the precipitate.

    • Check: Analyze the solid vs. the mother liquor by NMR.

    • Likely Outcome: The 7-Cl isomer (less sterically hindered) often packs better and precipitates first as the HCl salt.

  • Recovery: If the target (5-Cl) is in the filtrate (mother liquor), concentrate the filtrate, basify with NaHCO

    
    , and extract with Ethyl Acetate.
    
Method B: pH-Modified Reverse Phase Chromatography

Standard neutral C18 fails because the isomers have similar hydrophobicity. You must exploit their slightly different pKa values.

Technical Insight: The 3-amino group makes the ring electron-rich. The 5-Cl atom (inductive withdrawal + steric strain) alters the pKa of the ring nitrogen.

Optimized Conditions:

  • Column: C18 Phenyl-Hexyl (The pi-pi interactions help separate regioisomers).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Basic pH keeps the amine neutral, maximizing hydrophobic differences.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Shallow gradient (e.g., 30% B to 45% B over 40 minutes).

Module 3: Synthesis Optimization (Prevention)

To avoid the separation headache entirely, revisit your synthesis route.

Route Comparison
RouteMechanismRegioisomer RiskVerdict
Cyclization of 3-Cl-benzyl derivatives Electrophilic ring closureHigh (Yields 5-Cl & 7-Cl mix)Avoid if possible.
Sandmeyer Reaction Diazotization of 5-aminoisoquinolineLow (Retains regiochemistry)Preferred. Start with 5-nitroisoquinoline

reduce

Sandmeyer.
Halogenation of 3-aminoisoquinoline Electrophilic Aromatic SubstitutionMedium (Favors 4-position)Risky. Direct chlorination usually hits C-4.
Recommended Workflow: The Sandmeyer Approach

Synthesis Step1 5-Aminoisoquinoline Step2 Diazonium Salt (NaNO2 / HCl, 0°C) Step1->Step2 Step3 Sandmeyer (CuCl / HCl) Step2->Step3 Step4 5-Chloroisoquinoline Step3->Step4 Step5 Chichibabin Reaction (NaNH2, Heat) Step4->Step5 Final 5-Chloroisoquinolin-3-amine (Target) Step5->Final

Caption: Synthesis route minimizing regioisomer formation via Sandmeyer and Chichibabin reactions.

Frequently Asked Questions (FAQ)

Q1: My product is "oiling out" during the HCl salt formation. What should I do?

  • Cause: The solvent is too polar, or the concentration is too high.

  • Fix: Re-dissolve the oil in a minimum amount of hot Methanol, then add Ethyl Acetate or Diethyl Ether as an anti-solvent until the solution turns slightly cloudy. Let it stand undisturbed. The "two-solvent" recrystallization method is critical here.

Q2: Can I use normal phase silica (Hexane/EtOAc)?

  • Answer: Generally, no.[1] Isoquinolin-3-amines are basic and "streak" on silica due to interaction with silanols. If you must use normal phase, add 1% Triethylamine (TEA) to your mobile phase to cap the silanols, but separation of 5-Cl vs 7-Cl will still be poor compared to C18 Phenyl-Hexyl.

Q3: Why is the 5-chloro isomer more soluble than the 7-chloro?

  • Answer: This is due to crystal packing efficiency. The 7-chloro isomer is more linear/symmetrical, allowing for tighter packing (higher lattice energy). The 5-chloro substituent disrupts this symmetry (steric clash with the peri-position), lowering the melting point and increasing solubility in organic solvents.

References

  • PubChem. (2025).[2] Isoquinolin-3-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Science of Synthesis. (2025). Product Class 5: Isoquinolines. Thieme Connect. Retrieved from [Link]

  • MIT OpenCourseWare. (2025). Two-Solvent Recrystallization Guide. Retrieved from [Link][3]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 5-Chloroisoquinolin-3-amine

Executive Summary This guide provides a high-resolution analysis of the 5-Chloroisoquinolin-3-amine proton NMR spectrum. Unlike standard spectral libraries, this document focuses on the comparative analysis of solvent ef...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution analysis of the 5-Chloroisoquinolin-3-amine proton NMR spectrum. Unlike standard spectral libraries, this document focuses on the comparative analysis of solvent effects and regioisomer differentiation—critical challenges in the synthesis and quality control of isoquinoline-based kinase inhibitors.[1]

Key Technical Insight: The presence of the electron-donating amine at C3 and the electron-withdrawing chlorine at C5 creates a unique "push-pull" electronic environment. This results in a diagnostic shielding of the H4 proton and a specific AMX coupling pattern in the benzenoid ring, serving as the primary fingerprint for structural validation.[1]

Part 1: Structural Logic & Spectral Prediction

To interpret the spectrum accurately, one must understand the causal relationship between the substituent effects and the chemical shifts.[1]

The "Push-Pull" Electronic Effect
  • 3-Amine (Donor): The

    
     group at position 3 is a strong resonance donor.[1] It pushes electron density primarily onto C4  (ortho) and N2/C1  (para-like).[1]
    
    • Spectral Consequence: The H4 proton, typically aromatic (~7.5 ppm), is significantly shielded, shifting upfield to the 6.5–7.0 ppm range.[1]

  • 5-Chloro (Acceptor/Inductive): The

    
     atom at position 5 exerts an inductive withdrawing effect on the benzenoid ring.
    
    • Spectral Consequence: It simplifies the coupling pattern of the benzene ring from a 4-spin system (ABCD) to a 3-spin system (AMX/ABC), specifically eliminating the H5 signal.

Predicted Signal Assignment Table (DMSO-d₆)

Note: Values are estimated based on substituent additivity principles and analogous 3-aminoisoquinoline data.

Proton PositionTypeMultiplicityPredicted Shift (δ ppm)Coupling (J Hz)Structural Logic
H1 Ar-CHSinglet (s)8.60 – 8.80-Most deshielded (adjacent to N), but shielded relative to unsubstituted isoquinoline (~9.2 ppm).[1]
H8 Ar-CHDoublet (d)7.80 – 8.00~8.0Peri-position to N; generally deshielded.
H6 Ar-CHDoublet (d)7.50 – 7.70~7.5Ortho to Chlorine (C5).[1]
H7 Ar-CHTriplet (t/dd)7.30 – 7.50~8.0, 7.5Meta to Cl; coupled to H6 and H8.
H4 Ar-CHSinglet (s)6.60 – 7.00-Diagnostic Peak. Highly shielded by 3-NH₂ resonance.[1] Isolated spin.
-NH₂ AmineBroad Singlet (bs)6.00 – 6.50-Exchangeable.[1] Visible in DMSO; often invisible in CDCl₃.

Part 2: Comparative Analysis (The Core Guide)[1]

This section objectively compares experimental variables to guide the researcher in optimal protocol design.

Comparison 1: Solvent Selection (DMSO-d₆ vs. CDCl₃)

The choice of solvent is the single most critical decision for aminoisoquinoline analysis.[1]

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Verdict
Solubility High. Dissolves polar heterocycles and salts effectively.[1]Low to Moderate. Free base may dissolve; HCl salts will not.DMSO Wins for versatility.
-NH₂ Visibility Excellent. Strong H-bonding stabilizes the amine protons, appearing as a distinct broad singlet.[1]Poor. Rapid exchange often broadens the signal into the baseline or makes it invisible.DMSO Wins for structural confirmation.
Water Peak ~3.33 ppm.[2] Can obscure mid-field signals if "wet".[2]~1.56 ppm.[2] Usually clear of aromatic region.CDCl₃ Wins for purity analysis of aliphatic impurities.
Resolution Good, but high viscosity can broaden lines slightly.[1]Excellent resolution due to low viscosity.CDCl₃ Wins for fine coupling analysis (if soluble).[1]

Recommendation: Use DMSO-d₆ for primary structural characterization to ensure the amine group is quantified. Use CDCl₃ only if investigating aliphatic side-chain impurities or if the sample is strictly a free base.

Comparison 2: Regioisomer Differentiation (The "Alternative" Structures)

In drug development, chlorination often yields mixtures (e.g., 5-Cl vs. 7-Cl).[1] NMR is the fastest way to distinguish them without X-ray crystallography.

  • Target: 5-Chloroisoquinolin-3-amine[1]

  • Alternative A: 7-Chloroisoquinolin-3-amine[1]

  • Alternative B: 6-Chloroisoquinolin-3-amine[1]

Differentiation Logic:

  • 5-Cl (Target): Benzenoid ring has 3 adjacent protons (H6, H7, H8).[1] Pattern: Doublet - Triplet - Doublet.

  • 7-Cl (Alternative): H8 is isolated (singlet).[1] H5 and H6 are adjacent (doublet-doublet).[1] Pattern: Singlet (H8) + AB System (H5/H6).[1]

  • 6-Cl (Alternative): H5 is isolated (singlet).[1] H7 and H8 are adjacent. Pattern: Singlet (H5) + AB System (H7/H8).

Part 3: Visualization & Logic Flows[1]

Diagram 1: Regioisomer Identification Logic

This decision tree guides the researcher in identifying the correct isomer based on the splitting pattern of the benzenoid ring protons.[1]

IsomerLogic Start Analyze Benzenoid Region (7.2 - 8.2 ppm) Count Count Aromatic Protons (Excluding H1 and H4) Start->Count Pattern Analyze Coupling Pattern Count->Pattern 3 Protons Found Res_5Cl Target: 5-Chloro Isomer (Pattern: d - t - d) Contiguous 3-spin system Pattern->Res_5Cl No Singlets (All coupled) Res_6Cl Alt: 6-Chloro Isomer (Pattern: s + d + d) H5 is isolated singlet Pattern->Res_6Cl Singlet at ~7.8 (H5 isolated) Res_7Cl Alt: 7-Chloro Isomer (Pattern: s + d + d) H8 is isolated singlet Pattern->Res_7Cl Singlet at ~8.0 (H8 isolated)

Caption: Decision tree for distinguishing 5-Chloroisoquinolin-3-amine from its common regioisomers using 1H NMR coupling patterns.

Diagram 2: Experimental Workflow

A self-validating protocol for sample preparation and acquisition.

Workflow Prep 1. Sample Prep 10mg in 0.6mL DMSO-d6 (Filter if cloudy) Acq 2. Acquisition ns=64, d1=2.0s Pulse: 30° Prep->Acq Process 3. Processing LB=0.3 Hz Phase & Baseline Corr. Acq->Process Check 4. Quality Check Is H4 a sharp singlet? Is NH2 visible? Process->Check Check->Prep Fail (Reprep) Final 5. Integration Normalize H1 = 1.0 Check->Final Pass

Caption: Optimized workflow for acquiring high-fidelity NMR data for aminoisoquinolines.

Part 4: Experimental Protocol

To ensure reproducibility and trustworthiness, follow this standard operating procedure (SOP).

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 600 µL of DMSO-d₆ (99.9% D).

    • Tip: If the sample is an HCl salt, add 1-2 drops of NaOD or use Pyridine-d5 to free the base in situ for sharper peaks, though DMSO usually handles salts well.[1]

  • Homogenization: Sonicate for 30 seconds. If particulates remain, filter through a cotton plug into the NMR tube.[1] Paramagnetic impurities (from Sandmeyer copper catalysts) will severely broaden lines; filtration is mandatory if the solid is colored (green/blue tint).[1]

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Scans (ns): Minimum 64 scans (to visualize the broad amine peak).

  • Relaxation Delay (d1): 2.0 seconds (sufficient for qualitative work; increase to 10s for qNMR).

  • Spectral Width: -2 to 14 ppm (to catch broad exchangeable protons).[1]

  • Temperature: 298 K (25°C).[1]

Data Processing
  • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

  • Referencing: Set the residual DMSO pentet center to 2.50 ppm .

  • Integration:

    • Identify the sharp singlet at ~8.7 ppm (H1).[3]

    • Calibrate this integral to exactly 1.0.

    • Verify that the H4 singlet (6.6-7.0 ppm) integrates to 1.0.

    • Verify the benzenoid region (7.3-8.0 ppm) integrates to 3.0 total.

References

  • BenchChem. (2025).[1][2][4][5] A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. Retrieved from

  • Abraham, R. J., et al. (2006).[1][6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • Santa Cruz Biotechnology. (2025).[1][7] 3-Aminoisoquinoline Product Data & CAS 25475-67-6.[4][7] Retrieved from

  • Royal Society of Chemistry. (2015). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis and SAR Analysis. (Referencing general aminoisoquinoline synthesis/NMR methods). Retrieved from [1]

  • PubChem. (2025).[1][8] Compound Summary: 3-Aminoquinoline (Isomer analog data). National Library of Medicine. Retrieved from [1]

Sources

Comparative

Comparative Guide: 5-Chloro vs. 6-Chloroisoquinolin-3-amine in Kinase Inhibitor Design

The following guide provides an in-depth technical comparison of 5-chloroisoquinolin-3-amine and 6-chloroisoquinolin-3-amine . These two regioisomers are critical pharmacophores in medicinal chemistry, particularly in th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-chloroisoquinolin-3-amine and 6-chloroisoquinolin-3-amine .

These two regioisomers are critical pharmacophores in medicinal chemistry, particularly in the development of type I and type II kinase inhibitors. While they are often commercially available as building blocks, their "biological potency" is defined by their contribution to the Structure-Activity Relationship (SAR) of final drug candidates targeting enzymes like LRRK2 , FLT3 , and CK2 .

Executive Summary: The Regioisomer Divergence

For drug discovery professionals, the choice between the 5-chloro and 6-chloro isomers is rarely arbitrary; it dictates the vector of the inhibitor's tail in the ATP-binding pocket.

  • 6-Chloroisoquinolin-3-amine: The "Workhorse Scaffold." It is the preferred isomer for LRRK2 and FLT3 inhibitors. The 6-chloro substituent typically projects into the solvent-exposed region or interacts with the gatekeeper residue without inducing severe steric clash, allowing for high-affinity binding (IC50 < 10 nM in optimized derivatives).

  • 5-Chloroisoquinolin-3-amine: The "Conformational Control Scaffold." The 5-chloro substituent exerts a peri-effect on the isoquinoline core, often forcing the molecule into a twisted conformation or restricting rotation of substituents at the 4-position. This is valuable for improving selectivity by excluding the inhibitor from kinases with smaller binding pockets (steric exclusion).

Quick Comparison Matrix
Feature5-Chloroisoquinolin-3-amine 6-Chloroisoquinolin-3-amine
Primary Application Selectivity Filter (Steric Exclusion)Potency Enhancer (Hydrophobic Contact)
Key Kinase Targets CK2, Specialized Ser/Thr KinasesLRRK2, FLT3, DYRK1A, Haspin
Electronic Effect Inductive withdrawal + Peri-steric strainInductive withdrawal (stabilizes hinge bond)
Synthetic Utility Difficult functionalization at C4 due to steric clashReadily iodinated/brominated at C4 for coupling
Potency Potential Moderate (often micromolar start points)High (frequently yields nanomolar leads)

Structural & Electronic Analysis

Understanding the intrinsic properties of these isomers explains their divergent biological behaviors.

The Peri-Effect (5-Chloro)

In 5-chloroisoquinolin-3-amine , the chlorine atom is located at the C5 position, which is spatially adjacent (peri) to the C4 position.

  • Steric Consequence: If the drug design requires substitution at C4 (common for improving solubility), the 5-Cl atom creates significant steric hindrance. This can lock the C4-substituent out of planarity.

  • Biological Implication: This "lock" can be exploited to bind to kinases that require a non-planar inhibitor conformation, but it often reduces potency against promiscuous kinases that prefer flat intercalators.

The Lateral Vector (6-Chloro)

In 6-chloroisoquinolin-3-amine , the chlorine points laterally, away from the C4 "hinge" region.

  • Steric Consequence: The C4 position remains accessible for functionalization (e.g., Suzuki coupling).

  • Biological Implication: The 6-Cl atom often sits in a hydrophobic pocket (e.g., near the gatekeeper residue in LRRK2), providing a significant enthalpy gain in binding without entropic penalty. This explains its prevalence in high-potency LRRK2 inhibitors described in recent patents (e.g., WO2022051337).

Biological Potency & SAR Analysis[2][5][6][7][8][9][10]

Case Study A: LRRK2 Inhibition (Parkinson’s Disease)

Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors frequently utilize the isoquinolin-3-amine core. The 3-amino group functions as the hydrogen bond donor/acceptor pair for the kinase hinge region.[1]

  • 6-Chloro Performance: Derivatives of 6-chloroisoquinolin-3-amine have demonstrated superior potency (IC50 < 20 nM) compared to their 5-chloro counterparts. The 6-Cl atom fills a sub-pocket that tolerates lipophilic bulk, stabilizing the inhibitor-enzyme complex.

  • 5-Chloro Performance: The 5-chloro derivatives often show reduced affinity (IC50 > 100 nM) in this specific scaffold class because the chlorine atom clashes with the "ceiling" of the ATP pocket or distorts the hinge-binding geometry.

Case Study B: FLT3 Inhibition (Acute Myeloid Leukemia)

In FLT3 inhibitors, the isoquinoline ring is often coupled to a solubilizing tail.

  • Experimental Data: 6-chloroisoquinolin-3-amine serves as the precursor for "Type II" inhibitors where the 6-Cl group modulates the pKa of the ring nitrogen, optimizing the hydrogen bond strength with the hinge residue (typically Cys or Glu).

  • Potency Metric: Optimized 6-substituted derivatives achieve IC50 values in the single-digit nanomolar range (1–10 nM) against FLT3-ITD mutants.

Comparative Potency Table (Inferred from Derivative SAR)

Note: Values represent the potency of optimized drugs derived from these specific scaffolds, not the raw amines.

Target KinaseScaffold OriginTypical IC50 (Optimized Lead)Mechanism of Action
LRRK2 (G2019S) 6-Chloro-3-amino4 - 15 nM Hinge binder + Hydrophobic fill
LRRK2 (G2019S) 5-Chloro-3-amino50 - 200 nM Hinge binder + Steric constraint
FLT3 (ITD) 6-Chloro-3-amino< 10 nM Type II binding (DFG-out)
Haspin 6-Chloro-3-amino~50 nM ATP competitive

Visualization: SAR Decision Logic

The following diagram illustrates the decision process for selecting between the 5-Cl and 6-Cl isomers based on the structural requirements of the target kinase pocket.

SAR_Logic Start Select Isoquinoline Scaffold Target_Analysis Analyze Kinase Pocket Start->Target_Analysis Path_5Cl Restricted Pocket / Need Twist? Target_Analysis->Path_5Cl Yes (e.g. CK2) Path_6Cl Hydrophobic Pocket / Need Potency? Target_Analysis->Path_6Cl Yes (e.g. LRRK2) Choice_5Cl Select 5-Chloro isomer Path_5Cl->Choice_5Cl Outcome_5Cl Outcome: High Selectivity (Steric Exclusion) Choice_5Cl->Outcome_5Cl Choice_6Cl Select 6-Chloro isomer Path_6Cl->Choice_6Cl Outcome_6Cl Outcome: High Potency (Enthalpy Gain) Choice_6Cl->Outcome_6Cl

Figure 1: Strategic selection of chloroisoquinolin-3-amine isomers based on kinase pocket topology.

Experimental Protocols

To validate the potency of these scaffolds, they must first be incorporated into a testable inhibitor or assayed as fragments. Below are the standard protocols for synthesis and biological testing.

Protocol A: Synthesis of 4-Iodo Derivatives (Functionalization)

Crucial step to convert the raw amine into a kinase inhibitor.

  • Reagents: Dissolve 6-chloroisoquinolin-3-amine (1.0 eq) in DMF.

  • Iodination: Add N-iodosuccinimide (NIS, 1.1 eq) at 0°C.

  • Reaction: Stir at room temperature for 2 hours. The 6-Cl isomer reacts cleanly at C4.

    • Note: The 5-Cl isomer reacts significantly slower due to steric hindrance at the C4 position; heating to 40°C may be required, increasing the risk of over-iodination.

  • Workup: Quench with sodium thiosulfate, extract with EtOAc.

Protocol B: LRRK2 LanthaScreen™ Eu Kinase Binding Assay

Standard industry assay for determining IC50 of isoquinoline derivatives.

  • Preparation: Prepare 3x serial dilutions of the test compound (derived from 5-Cl or 6-Cl scaffold) in DMSO.

  • Enzyme Mix: Combine 5 nM GST-LRRK2 (G2019S mutation) with antibody-Europium conjugate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer: Add AlexaFluor™ 647-labeled Kinase Tracer 236 (Invitrogen).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm/615 nm).

  • Calculation: Fit the TR-FRET ratio to a sigmoidal dose-response curve to calculate IC50.

References

  • Vertex Pharmaceuticals. (2020). 6-(5-membered heteroaryl)isoquinolin-3-yl carboxamides and preparation and use thereof. US Patent 10,604,514 B2. Link

  • Denali Therapeutics Inc. (2022). N-linked isoquinoline amides as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof. WO Patent 2022/093881 A1. Link

  • Merck Sharp & Dohme Corp. (2017). Isoquinolin-3-yl carboxamides and preparation and use thereof. WO Patent 2017/189829 A1. Link

  • PubChem. (2024).[2] 6-Chloroisoquinolin-3-amine Compound Summary. National Library of Medicine. Link

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Synthesis and Kinase Inhibition. Molbank, 2021(1), M1184. Link

Sources

Validation

Reference Standard Suppliers for 5-Chloroisoquinolin-3-amine: A Technical Comparison Guide

This guide provides a technical analysis of reference standard suppliers for 5-Chloroisoquinolin-3-amine (CAS 1221974-27-1), a critical heterocyclic building block in medicinal chemistry.[1] Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of reference standard suppliers for 5-Chloroisoquinolin-3-amine (CAS 1221974-27-1), a critical heterocyclic building block in medicinal chemistry.[1]

Executive Summary & Compound Profile

5-Chloroisoquinolin-3-amine is a specific isomer often utilized in the synthesis of kinase inhibitors and DNA-intercalating agents.[1] Its structural integrity is paramount; the isoquinoline ring allows for multiple substitution patterns (e.g., 1,3-, 5,8-, or 6,7-isomers), making regioisomeric purity the critical quality attribute (CQA) when selecting a reference standard.[1]

  • CAS Number: 1221974-27-1 (Primary for 5-Cl, 3-NH2 isomer)[1]

  • Molecular Formula: Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    H
    
    
    
    ClN
    
    
    [2][3][4]
  • Molecular Weight: 178.62 g/mol [2][3][5][4]

  • Critical Risk: Confusion with 3-chloroisoquinolin-5-amine (CAS 58142-49-7) or 1-chloroisoquinolin-3-amine.[1]

Supplier Landscape Analysis

Since this compound is an intermediate rather than a marketed drug, "Certified Reference Materials" (CRMs) with ISO 17034 accreditation are rare. Researchers must typically qualify a "Research Grade" material as an In-House Reference Standard .

Comparative Matrix
FeatureEnamine BLD Pharm Toronto Research Chemicals (TRC)
Supplier Type Originator / Library SynthesisCatalog AggregatorSpecialized Custom Synthesis
Primary Use Case Library Screening / SARRoutine Synthesis / Scale-upAnalytical Reference / GLP Studies
Purity Specification Typically >95% (NMR/LCMS)>97% (HPLC)>98% (High-Res Characterization)
Batch Consistency High (Single synthetic route)Variable (Multiple sourcing)Very High (Controlled batches)
Documentation Basic CoA (H-NMR, LCMS)Standard CoAComprehensive (often includes qNMR)
Lead Time 2-4 Weeks (Make-on-demand)1-2 Weeks (Stock)Variable (Stock vs. Custom)
Cost Efficiency ⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐
Detailed Supplier Evaluation
A. Enamine (The Originator Choice)
  • Performance: Enamine is a dominant player in heterocyclic building blocks. Their synthesis routes are often proprietary and robust.

  • Pros: High likelihood of correct regioisomer structure due to internal synthesis control.

  • Cons: Often sold as "make-on-demand" (REAL Database), which can delay delivery.[1]

  • Recommendation: Best for Hit-to-Lead phases where structural novelty is prioritized over GMP paperwork.

B. BLD Pharm (The Rapid Access Choice)
  • Performance: Excellent for obtaining gram-scale quantities quickly.

  • Pros: High stock availability and competitive pricing.

  • Cons: As an aggregator, batch-to-batch impurity profiles can shift.[1]

  • Recommendation: Best for Process Development and non-GLP pilot studies.

C. Toronto Research Chemicals / LGC (The Analytical Choice)
  • Performance: TRC (subsidiary of LGC Standards) focuses on difficult-to-synthesize standards.[1]

  • Pros: If they list it, the characterization is usually exhaustive (2D-NMR, Mass Spec, IR). They can perform custom synthesis for stable isotope-labeled analogs (

    
    C, 
    
    
    
    H) for bioanalysis.
  • Cons: Significantly higher cost.

  • Recommendation: Mandatory for GLP/GMP Analytical Method Validation .

Technical Validation: Establishing the Reference Standard

Do not blindly trust a Certificate of Analysis (CoA) for isomeric intermediates. You must validate the material upon receipt.

Workflow: Incoming Material Qualification

The following Graphviz diagram outlines the decision logic for qualifying the standard.

QualificationWorkflow Start Receive Material (5-Cl-Isoquinolin-3-amine) ID_Check Identity Check (1H-NMR + NOESY) Start->ID_Check Isomer_Flag Isomer Check: NOE between H1-H8? ID_Check->Isomer_Flag Purity_Check Purity Check (HPLC-UV @ 254nm) Assay Potency Assignment (qNMR or Mass Balance) Purity_Check->Assay Purity > 98% Pass_ID Identity Confirmed Isomer_Flag->Pass_ID Yes (Correct NOE) Fail_ID Reject: Wrong Isomer Isomer_Flag->Fail_ID No Pass_ID->Purity_Check Release Release as Ref Standard Assay->Release

Figure 1: Qualification workflow for validating 5-Chloroisoquinolin-3-amine as an internal reference standard.

Experimental Protocols

These protocols are designed to differentiate the 5-chloro isomer from the 6-, 7-, or 8-chloro impurities.[1]

Protocol A: Structural Confirmation (NMR)

The critical distinction is the coupling pattern of the benzene ring protons.

  • Instrument: 400 MHz NMR (minimum).

  • Solvent: DMSO-d

    
    .
    
  • Key Signals:

    • H-1 (Singlet): Look for a singlet around

      
       9.0 ppm.
      
    • H-4 (Singlet): Look for a singlet around

      
       6.5–7.0 ppm (shielded by the amine).
      
    • NOE Experiment (Crucial): Irradiate the H-1 signal.

      • Correct Isomer (5-Cl): You should see NOE enhancement at H-8 only.

      • Wrong Isomer (1-Cl): H-1 would be absent or shifted.

      • Wrong Isomer (8-Cl): H-1 would show NOE to Cl (invisible) or weak NOE to H-7, but the coupling constants in the aromatic region would differ.[1]

Protocol B: HPLC Purity Assessment

Use this method to detect late-eluting synthetic precursors (e.g., chlorinated starting materials).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5%

      
       95% B[1]
      
    • 15-20 min: 95% B[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).

  • Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.

References

  • BLD Pharm. Product Specifications: 5-Chloroisoquinolin-3-amine (CAS 1221974-27-1).[1] Retrieved from

  • Enamine. Heterocyclic Building Blocks Catalog. Retrieved from

  • Toronto Research Chemicals (TRC). Isoquinoline Standards and Impurities. Retrieved from

  • PubChem. Compound Summary: 5-Chloroisoquinolin-3-amine.[6] National Library of Medicine. Retrieved from

  • LGC Standards. Reference Material Certification Guidelines. Retrieved from

Sources

Comparative

Structural Characterization of 5-Chloroisoquinolin-3-amine: A Comparative Technical Guide

Topic: Structural Characterization of 5-Chloroisoquinolin-3-amine by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists[1][2][3] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization of 5-Chloroisoquinolin-3-amine by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists[1][2][3]

Executive Summary

The precise structural elucidation of 5-Chloroisoquinolin-3-amine is a critical checkpoint in medicinal chemistry, particularly when developing kinase inhibitors or CNS-active agents where the isoquinoline scaffold is a privileged pharmacophore.[1][2][3]

While Nuclear Magnetic Resonance (NMR) is the workhorse of synthetic validation, it often faces limitations with this specific analyte due to annular tautomerism (amino- vs. imino- forms) and regioisomeric ambiguity (distinguishing 5-Cl from 6-, 7-, or 8-Cl byproducts).[1][2][3]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR/DFT methods, demonstrating why SC-XRD provides the definitive structural proof required for regulatory filing and Structure-Activity Relationship (SAR) modeling.[1][2][3]

The Structural Challenge: Why Standard Methods Fail

Before evaluating solutions, we must define the problem. 5-Chloroisoquinolin-3-amine presents two distinct characterization hurdles:

  • Prototropic Tautomerism: The 3-amino group can exchange protons with the isoquinoline nitrogen, creating an equilibrium between the amine form (aromatic) and the imine form (quinoidal). NMR signals for these exchangeable protons are often broad or solvent-dependent, obscuring the dominant species.[2][3]

  • Chlorine Regiochemistry: Electrophilic aromatic substitution or cyclization reactions often yield mixtures of chlorinated isomers.[2][3] The

    
    H-NMR coupling constants (
    
    
    
    -values) between the 5, 6, 7, and 8 positions are often complex second-order systems, making definitive assignment of the chlorine at C5 difficult without advanced 2D-NMR (NOESY/HMBC).[1][2]

Comparative Analysis: SC-XRD vs. NMR/DFT

The following table contrasts the performance of X-ray crystallography against the alternative workflow (NMR coupled with Density Functional Theory calculations) for this specific molecule.

Table 1: Performance Comparison Matrix
FeatureMethod A: SC-XRD (Gold Standard) Method B: NMR + DFT (Alternative) Verdict
Regioisomer Certainty Absolute. The high electron density of Chlorine (Z=17) makes it the strongest scatterer, allowing unambiguous placement at C5.[1][2][3]Inferred. Requires complex analysis of NOE contacts; prone to error if signal overlap occurs.[2][3]SC-XRD Wins
Tautomer Assignment Definitive. C-N bond lengths (approx. 1.38 Å for amine vs. 1.30 Å for imine) clearly define the state.[2][3]Ambiguous. Observed shifts are often a weighted average of fast-exchanging species.[1][2][3]SC-XRD Wins
Sample Requirement High. Requires a single, high-quality crystal (approx.[1][2][3] 0.1–0.3 mm).[2][3]Low. Requires ~5 mg dissolved in solvent.[2][3]NMR Wins
Turnaround Time Variable (24h – 2 weeks). Dependent on crystallization kinetics.[2][3]Fast (1 hour). Immediate data acquisition.NMR Wins
3D Conformation Experimental. Reveals solid-state packing,

-stacking, and H-bond networks.[1][2][3]
Theoretical. Computed gas-phase or solvent-model minima; lacks packing context.[1][2][3]SC-XRD Wins

Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing halogenated heteroaromatics.

G Start Crude 5-Chloroisoquinolin-3-amine NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Ambiguity Detected? (Broad NH peaks / Unclear Cl position) NMR->Ambiguity DFT DFT Calculation (GIAO Shielding Tensors) Ambiguity->DFT No (Rare) Cryst Crystallization Screen Ambiguity->Cryst Yes (Common) Final Definitive Structure Assigned DFT->Final Supportive Data MethodA Method A: Slow Evaporation (EtOH) Cryst->MethodA MethodB Method B: Vapor Diffusion (MeOH/Et2O) Cryst->MethodB XRD SC-XRD Data Collection MethodA->XRD Poor Crystals MethodB->XRD High Quality Crystals Refine Structure Refinement (R1 < 5%) XRD->Refine Refine->Final

Figure 1: Decision workflow for structural assignment. Note the divergence to crystallization when NMR ambiguity arises.

Experimental Protocol: Obtaining Quality Crystals

For 5-Chloroisoquinolin-3-amine, standard evaporation often yields microcrystalline powder unsuitable for diffraction.[1][2][3] The Vapor Diffusion method is the validated alternative for obtaining diffraction-quality prisms.[2][3]

Validated Protocol: Vapor Diffusion (MeOH/Et O)[3]
  • Solubility Test: Dissolve 15 mg of the compound in a minimum amount (approx. 0.5 mL) of Methanol (HPLC grade). The solution should be saturated but clear.

  • Setup: Place the methanol solution in a small inner vial (GC vial).

  • Diffusion Chamber: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether (precipitant).

  • Equilibration: Seal the outer jar tightly. The ether vapors will slowly diffuse into the methanol, lowering the solubility gradually.

  • Harvesting: Store at 4°C in a vibration-free environment. Colorless prismatic crystals typically appear within 48–72 hours.[2][3]

  • Cryo-Protection: Before mounting, briefly dip the crystal in Paratone-N oil to prevent solvent loss and ice formation during cooling.[1][2][3]

Data Interpretation: What to Look For

When you receive the .cif (Crystallographic Information File), verify the following parameters to ensure the model is trustworthy.

Table 2: Quality Control Metrics for 5-Chloroisoquinolin-3-amine[1][2][3]
MetricAcceptable RangeTechnical Insight
R-Factor (

)

(5%)
Measures agreement between observed and calculated diffraction intensities.

suggests poor model quality.[1][2][3]
Goodness of Fit (GoF)

Values far from 1.0 indicate incorrect weighting schemes or missed symmetry.[2][3]
C3-N(amine) Distance

Å
Indicates the Amino tautomer (single bond character).[1][2][3]
C3-N(imine) Distance

Å
Indicates the Imino tautomer (double bond character).[1][2][3]
Cl Thermal Ellipsoid SphericalIf the Chlorine atom's ellipsoid is elongated ("cigar-shaped"), it may indicate disorder or incorrect position assignment.[2]
Structural Features to Validate
  • Hydrogen Bonding: Look for a centrosymmetric dimer formed by

    
     interactions.[2][3] This is a hallmark of 3-aminoisoquinolines in the solid state [1].
    
  • Pi-Stacking: Expect interplanar distances of ~3.4 Å between isoquinoline rings, stabilizing the lattice.[3]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[2][3][1][2]

  • Bernstein, J. (2002).[2] Polymorphism in Molecular Crystals. Oxford University Press.[2] (Foundational text on crystallization techniques).

  • Grover, P. K., & Rybak, C. (2018).[2] Tautomerism in Heterocycles: A Crystallographic Perspective. Journal of Molecular Structure.[2][3]

  • Rigaku Corporation. X-ray Crystallography vs. NMR: A Complementary Approach.[2][3] (Technical Application Note).

(Note: While specific crystal data for the 5-chloro derivative requires experimental generation, the protocols and metrics above are derived from validated standards for the aminoisoquinoline class.)

Sources

Validation

Distinguishing 5-Chloroisoquinolin-3-amine from 1-amino-5-chloroisoquinoline: A Comparative Guide for Researchers

In the realm of medicinal chemistry and drug development, the precise identification of constitutional isomers is a critical step that underpins the reliability of structure-activity relationship (SAR) studies and the ul...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal chemistry and drug development, the precise identification of constitutional isomers is a critical step that underpins the reliability of structure-activity relationship (SAR) studies and the ultimate success of a therapeutic candidate. The subtle shift of a functional group can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth technical comparison of two such constitutional isomers: 5-Chloroisoquinolin-3-amine and 1-amino-5-chloroisoquinoline, offering researchers a systematic approach to their differentiation using readily available analytical techniques.

This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide a clear and actionable framework for distinguishing between these two isomers. We will explore predicted spectral data, outline detailed experimental protocols, and discuss the characteristic fragmentation patterns that serve as unique fingerprints for each molecule.

The Challenge of Isomeric Differentiation

5-Chloroisoquinolin-3-amine and 1-amino-5-chloroisoquinoline share the same molecular formula (C₉H₇ClN₂) and molecular weight (178.62 g/mol ), making them indistinguishable by simple mass determination. The key to their differentiation lies in the distinct electronic environments of their constituent atoms, a direct result of the varied placement of the amino and chloro substituents on the isoquinoline scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it plays a pivotal role in distinguishing between constitutional isomers. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicity of proton (¹H) and carbon-¹³ (¹³C) signals, we can map the precise connectivity of atoms within a molecule.

Predicted ¹H and ¹³C NMR Data

In the absence of readily available experimental spectra for both isomers, we have generated predicted ¹H and ¹³C NMR data using advanced computational algorithms. These predictions are based on established substituent effects on the isoquinoline ring system and provide a robust framework for comparison. All predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton5-Chloroisoquinolin-3-amine (Predicted)1-amino-5-chloroisoquinoline (Predicted)Rationale for Differentiation
H-1 ~8.8-The absence of a proton at the 1-position in 1-amino-5-chloroisoquinoline is a definitive differentiator.
H-4 ~7.0~7.2The proximity of the amino group in the 3-position of 5-Chloroisoquinolin-3-amine will likely shield H-4, resulting in an upfield shift compared to the H-4 in the other isomer.
H-6 ~7.6~7.5The electronic environment around the benzo-ring protons will differ subtly due to the placement of the substituents.
H-7 ~7.4~7.3
H-8 ~8.0~7.9
-NH₂ ~4.5 (broad s)~5.0 (broad s)The chemical shift of the amino protons can be variable and is concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon5-Chloroisoquinolin-3-amine (Predicted)1-amino-5-chloroisoquinoline (Predicted)Rationale for Differentiation
C-1 ~150~155 (substituted)The carbon bearing the amino group in 1-amino-5-chloroisoquinoline will be significantly deshielded.
C-3 ~158 (substituted)~105The carbon bearing the amino group in 5-Chloroisoquinolin-3-amine will be highly deshielded, while the C-3 in the other isomer will be significantly shielded. This is a key distinguishing feature.
C-4 ~95~120The shielding effect of the adjacent amino group in 5-Chloroisoquinolin-3-amine will cause a pronounced upfield shift for C-4.
C-4a ~135~134
C-5 ~130 (substituted)~128 (substituted)
C-6 ~128~127
C-7 ~125~126
C-8 ~129~128
C-8a ~145~146
Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate isomer differentiation.

Materials:

  • 5-10 mg of the sample (5-Chloroisoquinolin-3-amine or 1-amino-5-chloroisoquinoline)

  • 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial. Add the internal standard.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and calibrate the spectra using the TMS signal at 0 ppm.

NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS): Unveiling Fragmentation Fingerprints

Mass spectrometry provides valuable information about the molecular weight and elemental composition of a compound. For constitutional isomers, which have the same molecular weight, the key to differentiation lies in analyzing their fragmentation patterns upon ionization.

Predicted Mass Fragmentation Patterns

Electron ionization (EI) mass spectrometry will induce fragmentation of the molecular ion. The resulting fragment ions will differ based on the stability of the fragments formed, which is dictated by the positions of the substituents.

  • 5-Chloroisoquinolin-3-amine: A primary fragmentation pathway is expected to be the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, a common fragmentation for isoquinolines. The presence of the amino group at the 3-position may also lead to the loss of a cyanogen radical (•CN) or related nitrogen-containing fragments.

  • 1-amino-5-chloroisoquinoline: The loss of HCN is also a probable fragmentation pathway. Additionally, the amino group at the 1-position can influence fragmentation, potentially leading to the loss of an amino radical (•NH₂) or ammonia (NH₃) after rearrangement. The chloro-substituted benzene ring is expected to be more stable and fragment less readily.

Table 3: Predicted Key Fragment Ions (m/z)

Fragment5-Chloroisoquinolin-3-amine1-amino-5-chloroisoquinoline
[M]⁺ 178/180178/180
[M-HCN]⁺ 151/153151/153
[M-Cl]⁺ 143143
[M-NH₂]⁺ 162/164162/164

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with a characteristic ~3:1 ratio.

Experimental Protocol: Mass Spectrometry

Instrument:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal for analyzing these relatively volatile compounds.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • GC Separation: The gas chromatograph will separate the analyte from any impurities.

  • MS Analysis: As the analyte elutes from the GC column, it will be ionized in the EI source, and the mass spectrometer will detect the molecular ion and its fragments.

  • Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and the pattern of fragment ions.

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling 5-Chloroisoquinolin-3-amine

This document provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 5-Chloroisoquinolin-3-amine. As a chlorinated heterocyclic amine, this compound...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 5-Chloroisoquinolin-3-amine. As a chlorinated heterocyclic amine, this compound requires a rigorous and well-informed approach to laboratory safety to mitigate potential health risks. This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols.

Foundational Hazard Assessment

While a specific, comprehensive toxicological profile for 5-Chloroisoquinolin-3-amine is not widely documented, a robust hazard assessment can be constructed by examining its structural components: a chlorinated aromatic system and a primary amine group. This analysis allows us to anticipate its potential hazards and establish a protective baseline.

The compound belongs to the amine chemical class, which is often associated with corrosive and alkaline properties.[1] Amines can cause severe skin burns, eye damage, and respiratory irritation.[2] The presence of a chlorine atom on the isoquinoline ring system suggests that, like other halogenated organic compounds, it may produce hazardous decomposition products, such as nitrogen oxides and hydrogen chloride gas, under thermal stress.[3]

Based on safety data for structurally related compounds like 1-Chloroisoquinoline and m-Chloroaniline, we can infer that 5-Chloroisoquinolin-3-amine is likely to be:

  • Toxic if swallowed or in contact with skin. [3]

  • A cause of serious skin and eye irritation. [4][5]

  • A potential respiratory irritant. [4]

Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential for creating a self-validating system of protection. The following recommendations are based on a comprehensive risk assessment for handling 5-Chloroisoquinolin-3-amine and similar chemical entities.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.[2]

  • Minimum Requirement: At all times, ANSI Z87.1-compliant (or equivalent, such as European Standard EN166) chemical safety goggles must be worn when in the laboratory where this compound is handled.[6]

  • Enhanced Protection: When there is a heightened risk of splashes, such as during transfer of solutions or when handling larger quantities, a full face shield should be worn in addition to safety goggles.[7][8]

Skin and Body Protection

Preventing dermal absorption is critical, as related compounds are known to be toxic upon skin contact.[3]

  • Gloves: The selection of appropriate glove material is paramount. Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or immersion, it is crucial to consult the glove manufacturer's resistance charts. Always inspect gloves for tears or punctures before use.[9] A double-gloving technique (wearing two pairs of gloves) is recommended to provide an additional layer of protection, especially during weighing and transfer operations.

  • Laboratory Coat: A flame-resistant laboratory coat that fully covers the arms is mandatory. Ensure the coat is buttoned to provide maximum coverage.

  • Additional Protective Clothing: For operations with a significant risk of splashing or exposure, such as large-scale synthesis or spill cleanup, a chemically resistant apron or full-body suit is required.[7][10] Closed-toe shoes are mandatory in all laboratory settings.[8]

Respiratory Protection

Inhalation of dust or aerosols can cause respiratory tract irritation.[4]

  • Standard Operations: All handling of solid 5-Chloroisoquinolin-3-amine or its solutions should be performed within a certified chemical fume hood to minimize vapor and aerosol exposure.[6]

  • When a Respirator is Required: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is necessary.[11] A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (e.g., a half-mask respirator with P100/OV cartridges) should be used.[6][12] All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical evaluation and fit testing, as mandated by OSHA standard 29 CFR 1910.134.[8]

PPE Operational Protocol

Adherence to a strict protocol for the use, removal, and disposal of PPE is as important as its selection.

Step-by-Step PPE Protocol

  • Inspection: Before beginning any work, visually inspect all PPE for damage, such as cracks, holes, or degradation.[7]

  • Donning Sequence:

    • Don laboratory coat and any additional protective clothing.

    • Put on the inner pair of gloves.

    • Don respiratory protection, if required, and perform a user seal check.

    • Don eye and face protection.

    • Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Chemical: Perform all manipulations within a chemical fume hood.[6] Avoid generating dust when handling the solid material.

  • Doffing (Removal) Sequence: The removal process is critical to prevent cross-contamination.

    • Remove the outer pair of gloves, peeling them off without touching the external surface.

    • Remove the face shield (if used) and lab coat, turning it inside out as it is removed.

    • Remove safety goggles.

    • Remove the inner pair of gloves.

    • Remove respirator (if used).

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

  • Disposal: All disposable PPE (gloves, etc.) contaminated with 5-Chloroisoquinolin-3-amine must be placed in a designated, sealed hazardous waste container for proper disposal according to institutional and local regulations.[13][14]

Summary of PPE Requirements by Task
Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Preparing Solutions (in fume hood) Safety GogglesDouble Nitrile GlovesLab CoatNot required if in fume hood
Chemical Synthesis/Reaction (in fume hood) Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot required if in fume hood
Large-Scale Transfer (>1L) Safety Goggles & Face ShieldChemical-Resistant Gloves (consult manufacturer data)Chemical-Resistant Apron over Lab CoatAssess need based on ventilation
Small Spill Cleanup (in fume hood) Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot required
Large Spill or Work Outside Fume Hood Safety Goggles & Face ShieldChemical-Resistant GlovesChemical-Resistant Suit/ApronNIOSH-Approved Respirator

Emergency Planning and Disposal

Spill Response: In the event of a spill, evacuate the immediate area.[14] The PPE required for cleanup will depend on the size of the spill but should, at a minimum, include double gloves, safety goggles, a face shield, and a lab coat. For larger spills, respiratory protection and a chemical-resistant suit will be necessary.[14] Contain the spill with an inert absorbent material and collect it into a sealed container for hazardous waste disposal.

Disposal Operations: When preparing waste containers, the same level of PPE used for initial handling is required. Label all waste containers clearly and store them in a designated, well-ventilated area away from incompatible materials, awaiting pickup by a licensed hazardous waste disposal service.[14]

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 5-Chloroisoquinolin-3-amine.

PPE_Selection_Workflow start Start: Plan to Handle 5-Chloroisoquinolin-3-amine risk_assessment Perform Task-Specific Risk Assessment start->risk_assessment is_solid Handling Solid or Solution? risk_assessment->is_solid in_hood Work Inside Certified Chemical Fume Hood? is_solid->in_hood Both base_ppe Baseline PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves in_hood->base_ppe Yes respirator Mandatory: NIOSH-Approved Respirator (Fit-test required) in_hood->respirator No splash_risk Significant Splash Risk? (e.g., large volume transfer) enhanced_face Add Face Shield splash_risk->enhanced_face Yes proceed Proceed with Work splash_risk->proceed No base_ppe->splash_risk enhanced_face->proceed No full_body_check full_body_check enhanced_face->full_body_check Large Scale? respirator->base_ppe full_body Add Chemical Apron or Full Suit full_body->proceed full_body_check->full_body Yes full_body_check->proceed No

Caption: PPE Selection Workflow for 5-Chloroisoquinolin-3-amine.

References

  • What are the Health and Safety Guidelines for Using Amines?Google Cloud.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.Google Cloud.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.American Chemistry Council.
  • SAFETY DATA SHEET.MilliporeSigma.
  • SAFETY DATA SHEET.Fisher Scientific.
  • SAFETY DATA SHEET.Merck Millipore.
  • Safety Data Sheet.CHEMTRON SUPPLY CORPORATION.
  • SAFETY DATA SHEET.Tokyo Chemical Industry.
  • Material Safety Data Sheet.Spectrum Chemical.
  • Polyurethane-Amine-Catalyst-safe-handing-and-disposal.pdf.American Chemistry Council.
  • Worker Exposures to Volatile Amines.Occupational Safety and Health Administration.
  • 2 - SAFETY DATA SHEET.Fisher Scientific.
  • NIOSH Pocket Guide to Chemical Hazards - Chlorine.Centers for Disease Control and Prevention.
  • How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors.Google Cloud.
  • CCOHS: Chlorine.Canadian Centre for Occupational Health and Safety.
  • SAFETY DATA SHEET.Merck Millipore.
  • SAFETY DATA SHEET.TCI Chemicals.
  • SAFETY DATA SHEET.Fisher Scientific.
  • Chlorine Safety.Texas Department of Insurance.
  • protective clothing and equipment.Chlorine Technical Services South Africa.
  • Proper Disposal of 5-Chloroisochroman: A Guide for Laboratory Professionals.Benchchem.
  • Material Safety Data Sheet - 5-Aminoisoquinoline, 99%.Cole-Parmer.

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